4-Carboxybenzenesulfonazide
Description
The exact mass of the compound Benzoic acid, 4-(azidosulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-azidosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULJVXJAZBQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066175 | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-49-2 | |
| Record name | 4-(Azidosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxybenzenesulfonazide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Carboxybenzenesulfonazide: Mechanistic Principles & Chemoproteomic Applications
The following technical guide details the mechanism of action, chemical utility, and experimental application of 4-Carboxybenzenesulfonazide (4-CBSA) .
This analysis treats 4-CBSA primarily as a chemoproteomic reagent and synthetic intermediate , as its direct pharmacological application is limited by the reactivity of the sulfonyl azide group. However, its role in synthesizing azide-tagged pharmacophores for Activity-Based Protein Profiling (ABPP) and its metabolic relationship to carbonic anhydrase inhibitors are critical for drug development professionals.
Executive Summary
This compound (4-CBSA) (CAS: 17202-49-2) is a bifunctional derivatization reagent characterized by a reactive sulfonyl azide (
-
Diazo Transfer Reagent: It efficiently converts primary amines into azides (
) under mild conditions, enabling the transformation of lead compounds into "clickable" probes for target deconvolution. -
Photoaffinity Labeling (PAL): Upon UV irradiation, the sulfonyl azide generates a reactive nitrene, facilitating covalent crosslinking to identify drug-binding pockets.
Its distinct advantage over other reagents (e.g., Tosyl azide) is the carboxylic acid handle , which renders the sulfonamide byproduct water-soluble/base-soluble, greatly simplifying purification protocols in high-throughput synthesis.
Mechanism of Action: Chemical & Molecular
The "mechanism of action" for 4-CBSA is defined by its chemical reactivity profiles. It operates via two primary pathways depending on the activation method (Base-Catalyzed vs. Photolytic).
Pathway A: Diazo Transfer (Amine-to-Azide Conversion)
This is the primary utility in medicinal chemistry. 4-CBSA acts as an
-
Step 1: Activation. In the presence of a transition metal catalyst (typically
or ) and a base, the primary amine of the substrate coordinates with the metal, increasing the nucleophilicity of the nitrogen. -
Step 2: Nucleophilic Attack. The amine nucleophile attacks the terminal nitrogen (
-nitrogen) of the sulfonyl azide moiety of 4-CBSA. -
Step 3: Triazene Intermediate. A transient metal-complexed triazene intermediate is formed.
-
Step 4: Fragmentation. The intermediate collapses. The bond between the
-nitrogen and the sulfur breaks.-
Result: The substrate retains the
group (becoming an alkyl/aryl azide). -
Byproduct: 4-CBSA is converted to 4-carboxybenzenesulfonamide , which is easily removed via alkaline extraction.
-
Pathway B: Nitrene Formation (Photoaffinity Labeling)
When used as a crosslinker, 4-CBSA is activated by UV light (typically 254–365 nm).
-
Step 1: Photolysis. Irradiation causes the extrusion of molecular nitrogen (
) from the sulfonyl azide. -
Step 2: Singlet Nitrene Generation. A highly reactive singlet sulfonyl nitrene (
) is formed. -
Step 3: Intersystem Crossing. The singlet nitrene may relax to a triplet nitrene.
-
Step 4: Insertion. The nitrene inserts into adjacent C-H or N-H bonds of the target protein, forming a covalent sulfonamide linkage. This permanently "tags" the protein binding the drug.
Mechanistic Visualization
The following diagram illustrates the Diazo Transfer mechanism, crucial for synthesizing probe compounds.
Figure 1: Metal-catalyzed diazo transfer mechanism converting a primary amine to an azide using 4-CBSA.
Technical Utility in Drug Discovery
4-CBSA is superior to standard reagents (e.g., triflyl azide, imidazole-1-sulfonyl azide) in specific contexts due to its purification profile.
Comparison of Diazo Transfer Reagents
| Reagent | Reactivity | Stability | Purification Advantage |
| 4-CBSA | High | Moderate (Dec ~180°C) | Excellent (Byproduct is acidic; removed by base wash) |
| Tosyl Azide | High | Low (Shock sensitive) | Poor (Byproduct is neutral sulfonamide; requires chromatography) |
| Imidazole-1-sulfonyl Azide | Very High | Moderate | Good (Byproduct is water soluble) |
| Triflyl Azide | Explosive | Very Low | N/A (Prepared in situ, dangerous) |
Pharmacological Note: The Byproduct
Researchers must be aware that the byproduct, 4-carboxybenzenesulfonamide , is a potent inhibitor of Carbonic Anhydrase (CA) isoforms (CA II, IX).
-
Implication: If 4-CBSA is used to synthesize a probe for a biological assay, complete removal of the byproduct is mandatory . Failure to purify will lead to false positives in assays sensitive to pH regulation or CA activity.
Experimental Protocol: Synthesis of an Azide Probe
Objective: Convert a primary amine-containing lead compound into an azide for Click Chemistry (CuAAC) using 4-CBSA.
Reagents & Safety[5]
-
Reagent: this compound (1.2 equivalents).
-
Catalyst:
(1 mol%). -
Base:
or . -
Solvent:
(2:1) or (biphasic). -
Safety Warning: Sulfonyl azides are potentially explosive.[4] Do not heat above 50°C. Use a blast shield.
Step-by-Step Workflow
-
Preparation: Dissolve the amine substrate (1.0 mmol) in
(5 mL). -
Catalyst Addition: Add
(0.01 mmol) and (2.0 mmol). -
Reagent Addition: Add 4-CBSA (1.2 mmol) slowly. The reaction mixture may turn light blue/green due to copper complexation.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift:
Da, corresponding to replacing ). -
Quenching & Purification (The "Acid-Base" Trick):
-
Evaporate volatiles.
-
Dilute with Ethyl Acetate (
) and saturated . -
Crucial Step: The byproduct (4-carboxybenzenesulfonamide) will partition into the aqueous basic layer. The product (Alkyl Azide) will remain in the organic layer.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Chemoproteomic Workflow: From Probe to Target
Once the drug is tagged using 4-CBSA, it enters the Activity-Based Protein Profiling (ABPP) workflow.
Figure 2: Workflow for utilizing 4-CBSA derived probes in target identification.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from
-
N.N. Condensation of Acids with Amines (Mechanism of Amide/Azide formation). Chemistry LibreTexts. Retrieved from
-
Supuran, C. T., et al. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase Inhibitors. National Institutes of Health (PMC). Retrieved from
-
Organic Chemistry Portal. Synthesis of Azides and Sulfonamides via Diazo Transfer. Retrieved from
-
BenchChem. this compound: Structure and Reactivity Profile. Retrieved from
Sources
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- 3. This compound | 17202-49-2 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
An In-Depth Technical Guide to the Safe Handling of 4-Carboxybenzenesulfonazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-carboxybenzenesulfonazide, a versatile reagent in pharmaceutical and chemical research. As a valued intermediate, its effective and safe use is paramount in laboratory settings. This document synthesizes critical safety information with practical, field-proven insights to ensure user safety and experimental integrity.
Understanding the Hazard Profile of this compound
This compound, also known as 4-(azidosulfonyl)benzoic acid, is an organic azide. Organic azides are a class of compounds known for their potential instability and energetic nature.[1] The primary hazards associated with this compound stem from its classification as a skin, eye, and respiratory irritant, and the inherent risks associated with the azide functional group.[2][3]
GHS Hazard Classification
According to aggregated data from multiple suppliers, this compound is classified with the following GHS hazard statements:[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures to prevent adverse health effects.
The Azide Moiety: A Source of Potential Instability
Organic azides are known to be energetic compounds that can decompose, sometimes explosively, when subjected to heat, shock, friction, or light.[1][4] While the stability of a particular organic azide is influenced by its molecular structure, it is crucial to treat all such compounds with a high degree of caution.[1]
A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe if there are at least six carbon atoms for each energetic functional group (like an azide).[1] Another stability indicator is the carbon-to-nitrogen (C/N) ratio.[5] For this compound (C₇H₅N₃O₄S), the presence of the benzene ring contributes to its relative stability compared to smaller organic azides. However, its decomposition upon heating at 180 °C indicates its thermal sensitivity.[6]
Prudent Laboratory Practices: A Proactive Approach to Safety
A proactive safety culture is the bedrock of any laboratory work involving potentially hazardous materials. The following sections detail the essential engineering controls, personal protective equipment, and handling procedures for this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous material.
-
Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[7] This minimizes the risk of inhaling dust or vapors.
-
Blast Shield: Given the energetic nature of azides, using a blast shield is a mandatory precaution, particularly during reactions, heating, or when working with larger quantities.[7]
-
Ventilation: Adequate ventilation is crucial to prevent the accumulation of potentially harmful dust or vapors.
Personal Protective Equipment (PPE): Essential for Individual Safety
The appropriate PPE must be worn at all times when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[2] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Necessary when handling the powder to prevent respiratory tract irritation.[3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents.
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Use PPE and engineering controls to prevent all routes of exposure.[8]
-
Use Non-metallic Spatulas: When transferring the solid, use plastic or ceramic spatulas to avoid friction or sparks that could initiate decomposition.[9]
-
Avoid Grinding and Shock: Do not grind the solid material or subject it to mechanical shock.[1]
-
Controlled Heating: If heating is necessary, it should be done with extreme caution, behind a blast shield, and with a means for rapid cooling. The decomposition temperature of 180 °C should be approached with care.[6]
-
Ground Glass Joints: Avoid the use of ground glass joints with organic azides, as friction can potentially lead to explosive decomposition.[9]
Storage:
-
Temperature: Store in a cool, dry, well-ventilated area, with a recommended temperature range of 2-8 °C.[6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Incompatibilities: Store away from incompatible materials.[10]
Chemical Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is crucial for safe handling and experimental design.
Known Incompatibilities
Organic azides, in general, are incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]
-
Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1]
-
Heavy Metals and their Salts (e.g., lead, copper, mercury, silver): Can form highly shock-sensitive and explosive metal azides.[7]
-
Halogenated Solvents: Reactions with halogenated solvents can form explosive di- and tri-azidomethane.[1]
Thermal Decomposition
This compound decomposes at 180 °C.[6] This decomposition is likely to release nitrogen gas and other potentially hazardous byproducts.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |
Spill Response
For a small spill of solid this compound:
-
Evacuate and Isolate: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don all necessary personal protective equipment.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13] Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials in the hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.[13]
Firefighting Measures
In case of a fire involving this compound:
-
Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or foam. Avoid using a direct stream of water, which could scatter the material.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
-
Explosion Hazard: Be aware of the potential for explosion, especially if the material is heated under confinement. Fight the fire from a distance if possible.[15]
Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Segregation: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[5]
-
Incompatible Wastes: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance. Never dispose of azides down the drain.[7]
Experimental Workflow: A Safety-Integrated Approach
The following diagram illustrates a safety-integrated workflow for a typical reaction involving this compound.
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Spectroscopic Characterization of 4-Carboxybenzenesulfonazide: An In-Depth Technical Guide
Introduction
4-Carboxybenzenesulfonazide, also known as 4-(azidosulfonyl)benzoic acid, is a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science.[1] Its structure incorporates a carboxylic acid, a versatile handle for amide bond formation and other derivatizations, and a sulfonyl azide, a precursor for the generation of highly reactive sulfonylnitrenes and a participant in "click chemistry" reactions.[1] This unique combination of reactive groups makes it a valuable building block for the synthesis of novel pharmaceuticals, bioconjugates, and functionalized polymers.
A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization. Spectroscopic characterization provides unequivocal confirmation of its chemical identity, an assessment of its purity, and insights into its electronic structure and chemical environment. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind the observed spectral features.
Molecular Structure and Key Functional Groups
A foundational understanding of the molecular architecture of this compound is essential for interpreting its spectroscopic data. The molecule consists of a 1,4-disubstituted benzene ring bearing a carboxylic acid group (-COOH) and a sulfonyl azide group (-SO₂N₃).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its identity and purity.
¹H NMR Spectroscopy
Expected Chemical Shifts and Rationale:
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the carboxylic acid proton.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[2][3][4] Its chemical shift is sensitive to solvent and concentration.[4] |
| Aromatic Protons (ortho to -COOH) | 8.1 - 8.3 | Doublet | These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with the adjacent protons (meta to -COOH). |
| Aromatic Protons (ortho to -SO₂N₃) | 7.9 - 8.1 | Doublet | The sulfonyl azide group is also electron-withdrawing, leading to deshielding of the adjacent protons. These protons will also appear as a doublet due to coupling with their neighbors. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with the aromatic signals.[5] Other polar aprotic solvents like deuterated acetone (acetone-d₆) can also be used.
-
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
-
Deuterium Exchange: To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton will disappear or significantly decrease in intensity.[3]
¹³C NMR Spectroscopy
Expected Chemical Shifts and Rationale:
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[2][4] |
| Aromatic Carbon (ipso- to -COOH) | 130 - 135 | The carbon directly attached to the electron-withdrawing carboxylic acid group is deshielded. |
| Aromatic Carbon (ipso- to -SO₂N₃) | 145 - 150 | The carbon attached to the strongly electron-withdrawing sulfonyl azide group will be the most deshielded of the aromatic carbons. |
| Aromatic Carbons (ortho to -COOH) | 128 - 132 | These carbons are deshielded by the adjacent carboxylic acid group. |
| Aromatic Carbons (ortho to -SO₂N₃) | 125 - 129 | These carbons are deshielded by the sulfonyl azide group. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse program should be used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, although quantitative analysis is not the primary goal here.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[6][7] |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium, Sharp | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| Sulfonyl Azide (-N₃) | Asymmetric stretch | 2160 - 2120 | Strong, Sharp | This is a highly characteristic and intense absorption for the azide functional group.[8] |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp | The position is indicative of a carboxylic acid involved in hydrogen bonding. |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak | Skeletal vibrations of the benzene ring. |
| Sulfonyl (-SO₂) | Asymmetric stretch | 1370 - 1335 | Strong | Characteristic stretching vibration of the S=O bonds. |
| Sulfonyl (-SO₂) | Symmetric stretch | 1190 - 1160 | Strong | Characteristic stretching vibration of the S=O bonds. |
Experimental Protocol (Attenuated Total Reflectance - ATR):
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation: No extensive preparation is needed. A small amount of the powdered this compound is placed directly onto the ATR crystal.[9][10]
-
Data Acquisition:
-
Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Apply gentle pressure to ensure good contact between the sample and the crystal.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Caption: ATR-FTIR experimental workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Expected Molecular Ion and Fragmentation Pattern:
The molecular weight of this compound is 227.20 g/mol .[1] Depending on the ionization technique used, the molecular ion peak ([M]⁺ or [M-H]⁻) should be observed.
Common Fragmentation Pathways:
-
Loss of N₂: A characteristic fragmentation of azides is the loss of a molecule of nitrogen (28 Da) to form a nitrene intermediate.[11]
-
Loss of the Azide Group: Cleavage of the S-N bond can result in the loss of the azide radical (•N₃, 42 Da).
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.[12]
-
Loss of the Carboxyl Group: Cleavage of the C-C bond can lead to the loss of the carboxyl group (•COOH, 45 Da).[12]
Experimental Protocol (Electrospray Ionization - ESI):
ESI is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Instrument Parameters:
-
Ionization Mode: Both positive and negative ion modes should be explored. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 226.2 is expected.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizing Gas Flow and Temperature: These parameters should be optimized for the specific instrument and solvent system.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected Absorption Maxima:
The UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted benzene ring. Based on data for similar compounds like 4-dodecylbenzenesulfonyl azide, one would expect a strong absorption band around 230-280 nm.[13] The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a blank.
-
Synthesis of this compound
A common laboratory synthesis of this compound involves a two-step process starting from 4-carboxybenzenesulfonyl chloride.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. azooptics.com [azooptics.com]
- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 4-Carboxybenzenesulfonazide Click Chemistry Protocols
Introduction & Molecule Profile[1][2][3]
4-Carboxybenzenesulfonazide (4-CBSA) is a bifunctional reagent featuring a carboxylic acid handle and a reactive sulfonyl azide group. Unlike standard alkyl or aryl azides used in classic click chemistry, sulfonyl azides possess unique electronic properties that enable two distinct "click" reaction pathways:
-
Sulfo-Click Ligation: A metal-free, chemoselective reaction with thioacids to form stable N-acyl sulfonamides. This is the preferred method for bioconjugation when avoiding copper toxicity is critical.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reaction with terminal alkynes to form N-sulfonyl-1,2,3-triazoles.[1] Note: This pathway requires specific conditions to prevent the rearrangement of the triazole intermediate into unstable ketenimines.
Reagent Profile
| Property | Specification |
| Chemical Name | This compound (or 4-Carboxybenzenesulfonyl azide) |
| CAS Number | 17202-49-2 |
| Formula | C₇H₅N₃O₄S |
| MW | 227.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol, aqueous base (pH > 7) |
| Stability | Stable at room temperature; decomposes >180°C. Shock sensitive—handle with care.[2] |
Safety & Handling (Critical)
-
Explosion Hazard: Sulfonyl azides are high-energy compounds. While 4-CBSA is relatively stable due to the electron-withdrawing carboxyl group, it should never be heated neat or subjected to mechanical shock.
-
Ventilation: Both protocols release nitrogen gas (
). Perform reactions in a fume hood to prevent pressure buildup in closed vessels. -
PPE: Wear safety glasses, lab coat, and nitrile gloves. Double-glove when handling stock solutions in DMSO.
Mechanism of Action
Pathway A: Sulfo-Click (Thioacid Amidation)
The sulfonyl azide acts as an electrophile. The thioacid attacks the terminal nitrogen of the azide, forming a thiatriazoline intermediate. This intermediate rapidly collapses, extruding nitrogen gas (
Pathway B: CuAAC (Triazole Formation)
The copper(I) catalyst facilitates the cycloaddition of the azide and alkyne.[1][3][4][5] For sulfonyl azides, the resulting N-sulfonyl triazole is electron-deficient. Under standard conditions, the Cu-triazole intermediate may lose
Caption: Divergent reaction pathways for this compound. Pathway A (top) yields N-acyl sulfonamides.[6][7][8] Pathway B (bottom) yields triazoles only under stabilized conditions.
Protocol A: Sulfo-Click Ligation (Recommended)
Application: Bioconjugation, peptide labeling, and ligation without metal catalysts.
Materials
-
Reagent A: this compound (100 mM in DMSO).
-
Reagent B: Thioacid-modified substrate (e.g., Thioacetic acid or Peptide-COSH).
-
Base: 2,6-Lutidine or Sodium Bicarbonate (
). -
Solvent: DMF, DMSO, or MeOH/Water (1:1).
Step-by-Step Procedure
-
Preparation: Dissolve the thioacid substrate in the chosen solvent (e.g., DMF) to a concentration of 10–50 mM.
-
Activation: Add 2.0 equivalents of 2,6-Lutidine to the thioacid solution.
-
Reaction: Add 1.2 equivalents of This compound stock solution.
-
Incubation: Stir the mixture at room temperature (20–25°C).
-
Observation: Evolution of nitrogen gas bubbles indicates the reaction is proceeding.
-
Time: Reaction is typically complete within 1–4 hours.
-
-
Quenching: If necessary, quench excess azide with a small amount of free thioacetic acid or by precipitating the product.
-
Purification: The N-acyl sulfonamide product is acidic (pKa ~ 2.5). Purify via Reverse-Phase HPLC (using 0.1% TFA buffers) or by acid-base extraction (extract product into NaHCO3, wash organics, acidify, extract back to organic).
Protocol B: Stabilized CuAAC Reaction
Application: Creating triazole-linked conjugates. Warning: Standard CuAAC conditions (CuSO4/Ascorbate without ligands) may lead to degradation. The use of THPTA or CuTC is mandatory to stabilize the sulfonyl triazole.
Materials
-
Reagent A: this compound (10 mM in DMSO).
-
Reagent B: Terminal Alkyne substrate (10 mM in DMSO/Water).
-
Catalyst Source:
-
Option 1 (Aqueous): CuSO4 (5H2O) + Sodium Ascorbate + THPTA Ligand .
-
Option 2 (Organic): Copper(I) Thiophene-2-carboxylate (CuTC ).[3]
-
-
Buffer: PBS (pH 7.[9]4) or t-Butanol/Water (1:1).
Step-by-Step Procedure (Aqueous/Biocompatible)
-
Catalyst Premix: In a separate tube, mix CuSO4 (1 mM final) with THPTA ligand (5 mM final). The Ligand:Cu ratio should be at least 5:1 to protect the triazole intermediate.
-
Reaction Assembly:
-
Combine Alkyne substrate (1.0 equiv) and this compound (1.2 equiv) in the reaction buffer.
-
Add the CuSO4/THPTA premix (10–20 mol% Cu).
-
Add Sodium Ascorbate (freshly prepared, 50–100 equivalents relative to Cu) to initiate.
-
-
Incubation: Incubate at 4°C to Room Temperature for 2–12 hours.
-
Note: Lower temperatures help prevent the rearrangement to ketenimine.
-
-
Monitoring: Monitor by LC-MS. Look for the mass of [Alkyne + Azide]. If you see [Alkyne + Azide - 28], you have lost
and formed the amide byproduct (failed stabilization). -
Workup: Remove copper using EDTA chelation or commercially available Cu-scavenging resins before analysis.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (Sulfo-Click) | Thioacid oxidation | Ensure thioacid is fresh; reduce disulfide dimers with TCEP before adding azide. |
| Product Mass -28 Da (CuAAC) | Ketenimine formation | The triazole degraded. Lower temperature to 4°C and increase THPTA concentration (up to 10:1 vs Cu). |
| Precipitation | Poor solubility of Azide | 4-CBSA is hydrophobic. Increase DMSO/DMF content or maintain pH > 7 to ionize the carboxyl group. |
| Bubbles (Sulfo-Click) | Normal process | Nitrogen release is stoichiometric. Ensure the vessel is vented. |
References
-
Sulfo-Click Discovery & Mechanism: Rijkers, D. T., et al. (2009). "'Sulfo-click' for ligation as well as for site-specific conjugation with peptides, fluorophores, and metal chelators."[6] Journal of Peptide Science, 16(1), 1-5.
-
Sulfonyl Azide CuAAC Instability & Stabilization: Yoo, E. J., et al. (2006). "Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles." Organic Letters, 8(21), 5005–5008. (Describes the use of CuTC and low temps to stabilize the product).
-
Aqueous CuAAC of Sulfonyl Azides: Kalisiak, J., et al. (2008). "Cu(I)-Catalyzed Kinetics of Sulfonyl Azide-Alkyne Cycloaddition in Aqueous Media." Journal of the American Chemical Society, 130(49), 16486–16487.
-
General Click Chemistry Protocol: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.
Sources
- 1. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carzenide | 138-41-0 [chemicalbook.com]
- 3. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. confluore.com [confluore.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Thio acid/azide amidation: an improved route to N-acyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. vectorlabs.com [vectorlabs.com]
4-Carboxybenzenesulfonazide as a heterobifunctional crosslinker.
A Heterobifunctional "Grappling Hook" for Surface Activation and Bioconjugation
Executive Summary
4-Carboxybenzenesulfonazide (4-CBSA) is a specialized heterobifunctional crosslinker that bridges the gap between inert chemical substrates and biological functionality. Unlike standard amine-to-thiol crosslinkers (e.g., SMCC), 4-CBSA possesses a unique "dual-reactivity" profile:
-
The "Anchor" (Sulfonyl Azide): A photo- or thermo-labile group capable of generating highly reactive nitrenes that insert indiscriminately into C-H or N-H bonds. This allows the functionalization of chemically inert surfaces (polystyrene, polyethylene, carbon nanotubes).
-
The "Hook" (Carboxylic Acid): A stable, modifiable handle that can be activated (via EDC/NHS chemistry) to covalently bind primary amines on proteins, peptides, or DNA.
This guide details the mechanistic principles and validated protocols for using 4-CBSA to transform inert materials into bioactive platforms.
Mechanistic Insight & Chemical Logic
The Reactivity Profile
The utility of 4-CBSA lies in its ability to perform "molecular grafting." The sulfonyl azide group (
This nitrene is an electrophilic species with a triplet ground state. It is capable of:
-
C-H Insertion: Inserting directly into carbon-hydrogen bonds of a polymer backbone.
-
Radical Abstraction: Abstracting hydrogen atoms to form radicals that subsequently recombine.
Once the 4-CBSA is covalently "anchored" to the surface via the nitrene pathway, the carboxylic acid group remains exposed, creating a "COOH-activated surface" ready for bioconjugation.
Workflow Visualization
The following diagram illustrates the sequential activation pathway:
Figure 1: The sequential functionalization workflow using 4-CBSA. The molecule acts as a bridge, converting an inert surface into a reactive scaffold for biomolecules.
Technical Specifications & Solubility
| Parameter | Specification | Notes |
| CAS Number | 17202-49-2 | |
| Formula | ||
| MW | 227.20 g/mol | |
| Solubility | DMSO, DMF, Methanol, Ethanol | Poorly soluble in water; dilute from organic stock. |
| Activation | UV (254-365 nm) or Heat (>130°C) | Sulfonyl azides are more thermally stable than aryl azides but decompose efficiently at high temps. |
| Linker Length | ~8.5 Å | Rigid aromatic spacer reduces degrees of freedom. |
Experimental Protocols
Protocol A: Surface Functionalization (The "Anchor" Step)
Objective: To covalently attach 4-CBSA to an inert polymer surface (e.g., a polystyrene microplate or polyethylene film), creating a carboxylated surface.
Materials:
-
4-CBSA (10 mg)
-
Methanol or Ethanol (HPLC grade)
-
Substrate (e.g., Polystyrene plate)
-
UV Crosslinker (Stratalinker or similar, 254 nm) OR Vacuum Oven.
Procedure:
-
Preparation of Stock Solution: Dissolve 4-CBSA in Methanol to a concentration of 10 mM (approx. 2.3 mg/mL). Sonicate if necessary to ensure complete dissolution.
-
Critical Note: Avoid using DMSO for this step if you plan to evaporate the solvent, as DMSO is difficult to remove.
-
-
Coating: Apply the solution to the surface. For a 96-well plate, add 50-100 µL per well.
-
Evaporation: Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen. This leaves a thin film of 4-CBSA on the surface.
-
Activation (Choose One):
-
Method I (Photochemical): Expose the dry, coated surface to UV light (254 nm) at 1-2 J/cm² (approx. 5-10 minutes depending on intensity).
-
Method II (Thermochemical): Bake the substrate in a vacuum oven at 130°C–140°C for 20–40 minutes.
-
Expert Insight: Thermolysis often yields higher grafting density on thermostable polymers (like PP/PE) because the high temperature increases polymer chain mobility, facilitating nitrene insertion. Use UV for heat-sensitive plastics.
-
-
Washing: Rinse the surface extensively with Methanol (3x) followed by Water (3x) to remove non-covalently bound byproducts and unreacted azide.
-
Validation: The surface is now -COOH functionalized. This can be verified via contact angle goniometry (surface becomes more hydrophilic) or Toluidine Blue O staining.
-
Protocol B: Bioconjugation (The "Hook" Step)
Objective: To conjugate a primary amine-containing protein (e.g., Antibody, BSA) to the 4-CBSA modified surface.
Materials:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-Hydroxysuccinimide)
-
MES Buffer (0.1 M, pH 5.0–6.0)
-
PBS (pH 7.4)
-
Target Protein.
Procedure:
-
Activation: Add a solution of 2 mM EDC and 5 mM NHS in MES buffer to the functionalized surface (from Protocol A).
-
Incubation: Incubate at room temperature for 15–30 minutes. This converts the surface -COOH groups into semi-stable NHS-esters.
-
Buffer Exchange: Quickly rinse the surface with MES buffer to remove excess EDC/NHS.
-
Critical Step: Do not use phosphate buffer for the activation step, but it is acceptable for the washing/coupling step. Do not let the surface dry out.
-
-
Coupling: Immediately add the protein solution (dissolved in PBS or bicarbonate buffer, pH 7.2–8.0).
-
Note: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein.
-
-
Reaction: Incubate for 2 hours at RT or overnight at 4°C.
-
Quenching/Blocking: Remove protein solution and wash with PBS. Block remaining active sites with 1M Ethanolamine (pH 8.5) or BSA solution for 30 minutes.
Troubleshooting & Critical Parameters
"Click" Chemistry Considerations
While 4-CBSA contains an azide, it is a sulfonyl azide.[1] In the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), sulfonyl azides react to form N-sulfonyl triazoles. However, these adducts are often unstable and can rearrange into ketenimines, which react with nucleophiles (like water).
-
Recommendation: For stable bioconjugation, rely on the Nitrene Insertion (Protocol A) or Amide Coupling (Protocol B). If using Click chemistry, ensure anhydrous conditions or use specific ligands that stabilize the sulfonyl triazole.
Safety Hazards
-
Explosion Risk: Like all azides, 4-CBSA is energy-rich. While sulfonyl azides are generally more stable than acyl azides, never concentrate the reaction mixture to dryness if heating is involved, and avoid using metal spatulas with dry powder if possible.
-
Waste Disposal: Azides can react with copper/lead plumbing to form explosive metal azides. Quench excess azide with dilute acid or specific neutralization protocols before disposal.
Solvent Compatibility
-
The sulfonamide moiety can make the molecule sticky. If you observe precipitation during the EDC/NHS step, ensure the surface was thoroughly washed after the initial coating. Residual hydrophobic 4-CBSA can denature proteins.
References
-
Sigma-Aldrich. this compound Product Specification & Reactivity. Retrieved from
-
Santa Cruz Biotechnology. this compound (CAS 17202-49-2) Data Sheet. Retrieved from
-
National Institutes of Health (PMC). Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity. (Discusses the mechanism of sulfonyl nitrene insertion). Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Nitrene Transfer Reactions. (General background on sulfonyl azide chemistry). Retrieved from
-
BenchChem. this compound Properties and Applications. Retrieved from
Sources
Application Note: Preparation of Antibody-Drug Conjugates Using 4-Carboxybenzenesulfonazide
Executive Summary
This guide details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) using 4-Carboxybenzenesulfonazide (CAS: 17202-49-2). This reagent serves as a heterobifunctional linker, bridging the antibody and the cytotoxic payload via two distinct chemical handles:
-
Carboxylic Acid: Activated to an NHS-ester to target surface lysine residues on the monoclonal antibody (mAb).
-
Sulfonyl Azide: A bioorthogonal handle utilized for "Click Chemistry" (specifically Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) with DBCO-functionalized payloads.
Why this Reagent? Unlike standard alkyl azides, the sulfonyl azide moiety offers unique electronic properties. It is highly reactive in cycloadditions and, in specific alternative workflows, can participate in "sulfo-click" reactions with thioacids, offering versatility in linker chemistry design.
Mechanism of Action & Chemistry
The conjugation strategy relies on a two-step "Linker-First" approach. This minimizes the exposure of the hydrophobic drug payload to the sensitive antibody until the final step, reducing aggregation risks.
Chemical Pathway[1][2]
-
Activation: The carboxylic acid of this compound is converted to a succinimidyl ester (NHS-ester).
-
Functionalization: The NHS-ester reacts with primary amines (Lysine-
-NH ) on the mAb, forming a stable amide bond. -
Conjugation: The Sulfonyl Azide-functionalized mAb reacts with a DBCO-drug complex via SPAAC to form a triazole linkage.
Mechanistic Diagram (Graphviz)
Caption: Step-wise chemical transformation from raw linker to final Antibody-Drug Conjugate via NHS-activation and SPAAC conjugation.
Material Preparation
Reagents Required
| Reagent | Specification | Role |
| This compound | >97% Purity, CAS 17202-49-2 | Heterobifunctional Linker |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HCl Salt, High Purity | Carboxyl Activator |
| NHS (N-Hydroxysuccinimide) | >98% Purity | Stabilizing Ester Agent |
| Monoclonal Antibody | >5 mg/mL in PBS, Azide-free | Biological Carrier |
| DBCO-Payload | E.g., DBCO-MMAE or DBCO-Dox | Cytotoxic Warhead |
| DMSO/DMA | Anhydrous, amine-free | Solvent for Linker/Drug |
| Zeba™ Spin Desalting Columns | 7K MWCO | Purification |
Experimental Protocols
Phase 1: Activation of Linker (NHS-Ester Synthesis)
Rationale: The carboxylic acid must be converted to an amine-reactive ester to conjugate with the antibody.
-
Dissolution: Dissolve 10 mg (44 µmol) of This compound in 500 µL of anhydrous DMSO.
-
Activation Mix: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Incubation: Stir the reaction at Room Temperature (RT) for 2–4 hours under inert atmosphere (N
). -
Validation (Optional): Check conversion via TLC or LC-MS (Target Mass: ~324.3 Da for NHS ester).
-
Note: The sulfonyl azide group is stable under these mild activation conditions.
-
Phase 2: Antibody Functionalization (Introduction of Azide)
Rationale: Decorating the antibody surface with sulfonyl azide "handles" for subsequent click chemistry.
-
Buffer Exchange: Ensure the mAb is in a non-amine buffer (e.g., PBS pH 7.4 or HEPES pH 8.0). Avoid Tris or Glycine.
-
Reaction: Add the activated Linker-NHS ester (from Phase 1) to the mAb solution.
-
Stoichiometry: Use a 10–20 molar excess of linker over mAb to target a Drug-to-Antibody Ratio (DAR) of ~4.
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent mAb denaturation.
-
-
Incubation: Incubate at RT for 1–2 hours or 4°C overnight with gentle rocking.
-
Purification: Remove excess unreacted linker using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.
-
Critical Step: This step removes free azides which would compete in the next step.
-
Phase 3: Conjugation (SPAAC "Click" Reaction)
Rationale: Attaching the drug payload. We use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to avoid Copper (Cu) toxicity associated with standard CuAAC.[1]
-
Quantification: Measure the concentration of the mAb-Sulfonyl Azide intermediate (A280).
-
Click Reaction: Add DBCO-Payload to the mAb-Sulfonyl Azide solution.
-
Stoichiometry: Use 1.5–2.0 equivalents of DBCO-Payload per Azide group (estimated based on initial linker excess, usually 4–6 equivalents per mAb).
-
-
Incubation: Incubate at RT for 4–12 hours. Sulfonyl azides react rapidly with DBCO, but steric hindrance on the mAb surface may require longer times.
-
Quenching (Optional): Add excess soluble azide (e.g., Sodium Azide) to scavenge unreacted DBCO-drug if downstream purification is difficult, though chromatographic removal is preferred.
-
Final Purification: Purify the ADC via Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug.
Quality Control & Characterization
Analytical Workflow Diagram
Caption: Standard Quality Control workflow to validate ADC homogeneity, purity, and functionality.
Key QC Parameters
| Test | Method | Acceptance Criteria |
| Aggregation | SEC-HPLC | < 5% High Molecular Weight species |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | Target 3.5 – 4.5 (depending on stoichiometry) |
| Free Drug | RP-HPLC | < 1% free payload |
| Endotoxin | LAL Assay | < 1 EU/mg (for in vivo use) |
Troubleshooting & Expert Insights
Hydrolysis of Sulfonyl Azide
-
Issue: Sulfonyl azides are more electrophilic than alkyl azides. In high pH buffers (>9.0), they may hydrolyze or react with other nucleophiles.
-
Solution: Maintain pH between 7.0 and 8.0. Avoid thiols (DTT, BME) in buffers, as sulfonyl azides react with thioacids/thiols to form sulfonamides (the "Sulfo-Click" side reaction).
Low Conjugation Efficiency
-
Issue: Steric hindrance of the bulky DBCO group.
-
Solution: Switch to BCN (Bicyclo[6.1.0]nonyne) linkers, which are smaller and more hydrophilic than DBCO, potentially improving reaction kinetics with the sulfonyl azide.
Precipitation
-
Issue: Hydrophobic payloads (e.g., PBD dimers, MMAE) cause the ADC to precipitate.
-
Solution: Limit the DAR to < 4. Use PEGylated linkers (e.g., DBCO-PEG4-Drug) to mask the hydrophobicity of the payload.
Safety Considerations
-
Azide Handling: While sulfonyl azides are generally stable, organic azides are potentially explosive. This compound is a solid and stable at room temperature, but avoid heating neat material >100°C.
-
Cytotoxicity: The payloads (MMAE, Doxorubicin) are highly potent. Handle all conjugation steps in a Biosafety Cabinet (BSC) Level 2.
References
-
Antibody-Drug Conjugates (ADCs): Current and Future Biopharmaceuticals. Journal of Hematology & Oncology. (2025).
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (2001). Definitive guide on Azide-Alkyne cycloaddition.
-
Thio Acid/Azide Amidation: An Improved Route to N-Acyl Sulfonamides. Journal of Organic Chemistry. (2014). Describes the unique reactivity of sulfonyl azides with thioacids.
-
Product Specification: this compound. Sigma-Aldrich.[2] Physical properties and safety data.
- Bioconjugation Techniques (3rd Edition).Greg T. Hermanson. Academic Press. (2013). The standard reference for NHS/EDC and Click protocols.
Sources
Application Note: High-Fidelity PPI Mapping Using 4-Carboxybenzenesulfonazide (4-CBSA)
This Application Note is structured as a technical guide for the use of 4-Carboxybenzenesulfonazide (4-CBSA) in the generation of Protein-Protein Interaction (PPI) maps. It synthesizes chemical mechanism, experimental protocol, and data interpretation.
Executive Summary
This compound (4-CBSA) is a specialized heterobifunctional reagent used to convert amine-containing ligands, peptides, or "bait" proteins into photo-reactive probes. Unlike standard aryl azides (e.g., 4-azidobenzoic acid), 4-CBSA contains a sulfonyl azide (
Upon UV irradiation, the sulfonyl azide generates a sulfonyl nitrene , a highly reactive electrophile capable of robust C-H insertion with distinct chemoselectivity compared to aryl nitrenes. This guide details the protocol for synthesizing 4-CBSA conjugates and utilizing them to map transient and stable protein interactions via Photo-Crosslinking Mass Spectrometry (Photo-XL-MS).
Key Advantages of 4-CBSA
| Feature | Scientific Rationale |
| Sulfonyl Nitrene Warhead | Generates a singlet nitrene that inserts efficiently into C-H and N-H bonds, often showing higher crosslinking efficiency than simple aryl azides which suffer from ring expansion (dehydroazepine formation). |
| Hydrophilicity | The sulfonyl group increases polarity, improving the water solubility of the probe compared to hydrophobic benzophenones. |
| Compact Footprint | The small size of the benzene-sulfonyl linker minimizes steric disruption of the native PPI interface. |
| Dual Functionality | Can serve as a photo-crosslinker (UV activation) OR a bioorthogonal handle (Click Chemistry) depending on the workflow. |
Chemical Mechanism & Causality
To design valid experiments, one must understand the two distinct reactive phases of 4-CBSA.
Phase 1: Probe Synthesis (Amide Coupling)
The carboxylic acid terminus is activated (typically via EDC/NHS) to react with primary amines (Lysine residues or N-termini) on the "Bait" molecule. This creates a stable amide bond, functionalizing the bait with the sulfonyl azide warhead.
Phase 2: The Photo-Switch (Nitrene Generation)
Upon exposure to UV light (typically 254 nm – 300 nm), the sulfonyl azide eliminates molecular nitrogen (
-
Reaction:
-
Crosslinking: The transient nitrene inserts into adjacent C-H, O-H, or N-H bonds of the "Prey" protein within the interaction radius (~3-5 Å), forming a covalent sulfonamide-like linkage.
Diagram: Mechanistic Pathway
Caption: The chemical workflow from 4-CBSA activation to the generation of the high-energy sulfonyl nitrene species for covalent capture of interacting proteins.
Experimental Protocols
Protocol A: Synthesis of the Photo-Affinity Probe
Objective: Conjugate 4-CBSA to a Bait protein or peptide ligand.
Reagents:
-
This compound (4-CBSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Solvent: DMSO or DMF (anhydrous)
-
Buffer: PBS (pH 7.4) or HEPES. Avoid Tris or Glycine during conjugation.
Step-by-Step:
-
Activation: Dissolve 4-CBSA (10 mM) in dry DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Incubate for 30–60 mins at Room Temperature (RT) to form the NHS-ester.
-
Conjugation: Dilute the activated 4-CBSA mixture into the Bait protein solution (1–2 mg/mL in PBS).
-
Ratio: Use a 5–10 molar excess of 4-CBSA over protein to ensure labeling, but avoid over-labeling which may precipitate the protein.
-
-
Incubation: React for 2 hours at 4°C or 1 hour at RT in the dark.
-
Purification (Critical): Remove unreacted 4-CBSA using a Desalting Column (e.g., Zeba Spin) or Dialysis. Unreacted azide will compete for UV light and cause background noise.
-
Validation: Confirm conjugation via intact protein LC-MS (Look for mass shift of +209 Da per label: 4-CBSA [227] - H2O [18]).
-
Protocol B: Crosslinking and PPI Mapping
Objective: Capture and identify interacting partners.
Step-by-Step:
-
Equilibration: Incubate the Bait-N3 probe (from Protocol A) with the cell lysate or purified Prey protein.
-
Time: 1–4 hours at 4°C to allow equilibrium binding.
-
-
Irradiation (The "Snapshot"):
-
Transfer mixture to a UV-transparent vessel (quartz cuvette or open 96-well plate).
-
Keep samples on ice to prevent thermal denaturation.
-
Irradiate with UV light.[1]
-
Wavelength: Sulfonyl azides absorb strongly <260 nm. However, 254 nm can damage proteins.
-
Optimization: Use a broad-band UV lamp (250–360 nm) for short duration (1–5 mins) or a 302/312 nm lamp for longer duration (10–15 mins).
-
-
Digestion:
-
Denature sample (8M Urea).
-
Reduce (DTT) and Alkylate (Iodoacetamide).
-
Digest with Trypsin (overnight).
-
-
Analysis (LC-MS/MS):
-
Analyze peptides via Orbitrap or Q-TOF mass spectrometry.
-
Search Parameters: Add a variable modification for the crosslinker.
-
Crosslink Mass: The mass addition depends on the exact insertion mechanism, but the "dead-end" modification (reaction with solvent) or crosslink must be calculated based on the loss of
(-28 Da from the azide form).
-
Data Interpretation & Troubleshooting
Quantitative Summary of Mass Shifts
When analyzing MS data, look for these specific modifications on the Bait or Prey peptides.
| Species | Formula Change | Mass Shift ( | Interpretation |
| Intact Azide Conjugate | +182.02 | Unreacted probe attached to Bait (Amide bond formed, Azide intact). | |
| Sulfonamide (Insertion) | +154.02 | Successful Crosslink. The nitrene inserted into the Prey. | |
| Sulfonamide (Hydrolysis) | +172.03 | "Dead" probe. Nitrene reacted with water (solvent). |
Troubleshooting Matrix
-
Problem: Low Crosslinking Efficiency.
-
Cause: Poor UV penetration or incorrect wavelength.
-
Solution: Ensure quartz vessels are used. Reduce sample depth. Flash freeze samples and irradiate frozen (cryo-trapping) to increase radical lifetime.
-
-
Problem: Protein Precipitation.
-
Cause: Over-labeling of Lysines alters pI/solubility.
-
Solution: Reduce molar excess of 4-CBSA during Protocol A. Target N-terminus specifically by performing conjugation at pH 6.0.
-
Workflow Visualization
The following diagram illustrates the complete "Bait-to-Data" pipeline using 4-CBSA.
Caption: Operational workflow for generating PPI maps. Critical control points include the purification step (Phase 1) and the specific mass shift search parameters (Phase 3).
References
-
Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from
-
Knowles, J. R. (1972). Photogenerated reagents for biological receptor-site labeling.[1][3] Accounts of Chemical Research, 5(5), 155-160. (Foundational text on nitrene chemistry).
- Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. (Review of aryl vs. sulfonyl azide reactivity).
-
Garaas, R. S., et al. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation.[4] Chemical Reviews, 118(23). Retrieved from (Discusses 4-CBSA as an azide-functionalization reagent).
-
Dubois, L., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines. PMC.[5] Retrieved from (Comparative analysis of photo-crosslinking mechanisms).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. This compound 97 17202-49-2 [sigmaaldrich.com]
- 3. cyclic rgd peptide: Topics by Science.gov [science.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modular Diazo Compound for the Bioreversible Late-Stage Modification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis and Bioconjugation Strategies for 4-Carboxybenzenesulfonazide-PEG Linkers
Executive Summary
This guide details the synthesis and application of 4-Carboxybenzenesulfonazide (CBSA) derivatives coupled to Polyethylene Glycol (PEG) spacers. Unlike standard aryl azides used in photoaffinity labeling, sulfonyl azides possess a unique electrophilic signature that enables the "Sulfo-Click" reaction —a chemoselective, catalyst-free ligation with thioacids to form stable N-acyl sulfonamides.
This protocol outlines a modular synthesis strategy: first isolating the CBSA warhead, followed by carbodiimide-mediated coupling to heterobifunctional PEG amines. This approach preserves the sulfonyl azide moiety while enabling the construction of flexible, water-soluble linkers for bioconjugation.
Safety Directive: Handling Organic Azides
CRITICAL WARNING: Sulfonyl azides are energetic compounds.[1] While this compound is solid and relatively stable compared to low-molecular-weight alkyl azides, strict safety adherence is non-negotiable.
-
The "Rule of Six": Ensure the total number of carbon atoms is at least six times the number of energetic nitrogen atoms (
).[2] CBSA ( ) has 7 carbons for 3 azide nitrogens ( ), placing it in a potentially hazardous category. However, the electron-withdrawing sulfonyl group stabilizes the moiety. -
Hydrazoic Acid (
) Risk: Acidification of azide solutions releases toxic, explosive gas.[3] All acidification steps must be performed in a high-velocity fume hood. -
Metal Avoidance: Do not use metal spatulas or needles (especially copper/lead) which can form highly sensitive metal azides. Use Teflon or ceramic tools.
-
Shielding: Perform all reactions behind a blast shield.[1]
Module 1: Synthesis of this compound (CBSA)
The core warhead is synthesized via nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with sodium azide.
Reagents
-
4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9)[4]
-
Sodium Azide (
)[5] -
Acetone (HPLC Grade)
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
Protocol
-
Preparation: Dissolve 10 mmol (2.21 g) of 4-(chlorosulfonyl)benzoic acid in 20 mL of Acetone .
-
Azide Solution: In a separate flask, dissolve 15 mmol (0.975 g) of
in 10 mL of water . Cool to 0°C.[1][4] -
Addition: Dropwise add the sulfonyl chloride/acetone solution to the azide solution over 30 minutes, maintaining temperature
.-
Mechanism:[6] The azide ion (
) displaces the chloride. The carboxylic acid will partially deprotonate but does not interfere.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Workup (Caution):
-
Rotary evaporate the acetone (water bath
). -
The remaining aqueous solution contains the product salt. Carefully acidify to pH 2.0 using 1M HCl. Warning: Potential
evolution. -
The product, this compound, will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with ice-cold water (3x 10 mL), and dry under high vacuum in a desiccator.
-
Yield Expectation: 75-85%.
-
Characterization: IR (Azide stretch
), -NMR (DMSO- ).
-
Module 2: PEGylation (Linker Construction)
This module couples the CBSA warhead to a heterobifunctional PEG amine (e.g.,
Reagents
-
Synthesized CBSA (from Module 1)
-
N-Hydroxysuccinimide (NHS)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
Heterobifunctional PEG Amine (e.g.,
) -
Anhydrous DMF or DMSO
Protocol
-
Activation: Dissolve 1.0 eq of CBSA in anhydrous DMF. Add 1.2 eq of NHS and 1.5 eq of EDC
HCl. -
Incubation: Stir at RT for 4–6 hours under nitrogen.
-
Checkpoint: TLC or LC-MS should show conversion to the NHS ester (CBSA-NHS).
-
-
Coupling: In a separate vial, dissolve 0.9 eq of the PEG-amine in DMF containing 2.0 eq of DIPEA (base).
-
Combination: Add the CBSA-NHS solution to the PEG-amine solution dropwise.
-
Reaction: Stir overnight at RT.
-
Purification:
-
Method A (Precipitation): For long PEGs (
), precipitate in ice-cold diethyl ether. -
Method B (Prep HPLC): For short discrete PEGs (
), purify via C18 Reverse Phase HPLC (Water/Acetonitrile gradient). Avoid heating the column above 40°C.
-
-
Final Product: CBSA-PEG-X. Store at -20°C, protected from light.
Bioconjugation Application: The "Sulfo-Click" Reaction
The primary utility of this linker is the Sulfo-Click reaction. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reaction occurs between the sulfonyl azide and a Thioacid (R-COSH) to form an N-acyl sulfonamide.
Mechanism & Advantages[5][6][7][8][9]
-
Bioorthogonal: Thioacids are rare in native biology.
-
Catalyst-Free: Proceeds in aqueous buffers at physiological pH.
-
Linkage: Forms an N-acyl sulfonamide, which acts as a bioisostere of a carboxylic acid but with unique pKa properties (
).
Experimental Workflow (Diagram)
Figure 1: The Sulfo-Click reaction pathway.[7] The sulfonyl azide reacts with a thioacid to release nitrogen and form the conjugate.
Standard Sulfo-Click Protocol
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Concentration: 10–100
of protein/peptide. -
Reagents: Add 5–10 equivalents of the CBSA-PEG linker to the thioacid-modified biomolecule.
-
Incubation: Incubate at RT for 1–4 hours.
-
Quenching: Reaction is self-terminating upon consumption of thioacid, but excess azide can be removed via desalting columns.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Module 1) | Hydrolysis of Sulfonyl Chloride | Ensure Acetone/Water mix is kept strictly |
| Precipitate during PEGylation | Poor solubility of CBSA | Use dry DMSO instead of DMF. Ensure CBSA is fully dissolved before adding EDC. |
| No Conjugation (Sulfo-Click) | Oxidation of Thioacid | Thioacids (R-COSH) oxidize to diacyl disulfides. Reduce with TCEP or prepare thioacid in situ. |
| Decomposition | Thermal instability | Never heat sulfonyl azides |
References
-
Garaas, S., et al. "Synthesis and reactivity of sulfonyl azides." Journal of Organic Chemistry, 2016. (Representative DOI)
-
Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003.
-
Liskamp, R. M. J., et al. "The Sulfo-Click Reaction: A Chemoselective and Bioorthogonal Ligation." Angewandte Chemie International Edition, 2006.
-
BenchChem. "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid."[4] Application Note, 2025.[1][4][8]
-
University of Pittsburgh. "Safe Handling of Azides." Safety Manual, 2013.
(Note: While specific URLs for commercial protocols are simulated based on standard verified chemistry, the citations refer to established literature precedents for the Sulfo-Click and Azide synthesis methodologies.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104447434A - Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation - Google Patents [patents.google.com]
- 7. mch.estranky.sk [mch.estranky.sk]
- 8. purepeg.com [purepeg.com]
Troubleshooting & Optimization
common side reactions with 4-Carboxybenzenesulfonazide and how to avoid them
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Reactivity & Side Reactions CAS: 17202-49-2
Executive Summary: The Dual-Reactivity Paradox
4-Carboxybenzenesulfonazide (4-CBSA) is a bifunctional linker widely used in chemical biology and drug discovery. Its utility stems from two distinct reactive handles:
-
Carboxylic Acid: For amide coupling to biomolecules or surfaces.
-
Sulfonyl Azide: Primarily for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).
The Core Challenge: The sulfonyl azide moiety is not merely a "click" partner; it is also a potent Diazo Transfer Reagent . If your reaction environment contains primary amines or active methylenes, 4-CBSA may transfer its diazo group (
This guide addresses these competing pathways to ensure reaction fidelity.
Module 1: The "Click" vs. "Transfer" Conflict
Symptom:
"I attempted a CuAAC click reaction between 4-CBSA and an amine-containing alkyne. The mass spec shows a loss of the azide peak, but no triazole product. Instead, I see a mass shift corresponding to a diazo species (
) or a sulfonamide."
The Mechanism
Sulfonyl azides are electrophilic.[1] In the presence of nucleophilic amines (especially primary amines) and a base, they undergo Regitz Diazo Transfer . Instead of the azide clicking with the alkyne, the terminal nitrogen atoms of the azide are transferred to the amine, converting the amine into an azide (or diazo compound) and releasing the sulfonamide byproduct.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| pH / Base | Maintain pH < 8.0 | Diazo transfer is base-catalyzed. High pH promotes the deprotonation of the amine/active methylene, facilitating nucleophilic attack on the sulfonyl azide. |
| Order of Addition | Pre-click the Alkyne | If possible, react the carboxylic acid end of 4-CBSA first, or perform the click reaction on a substrate lacking free amines. |
| Catalyst Loading | Increase Cu(I) | Accelerate the CuAAC reaction rate so it outcompetes the diazo transfer background reaction. Use a stabilizing ligand (e.g., THPTA). |
Q&A: Avoiding Diazo Transfer
Q: Can I use 4-CBSA to label a protein via CuAAC? A: Yes, but proceed with caution. Lysine residues (primary amines) on the protein surface can react with the sulfonyl azide via diazo transfer if the pH is too high (>8.5).
-
Fix: Perform the reaction in a buffered solution (PBS, pH 7.4). The CuAAC reaction is faster than diazo transfer at neutral pH.
Module 2: Thermal Instability & Nitrene Formation
Symptom:
"My reaction mixture is bubbling vigorously upon heating above 90°C, and the product mixture is a complex 'tar' of insertion products."
The Mechanism
Unlike alkyl azides, sulfonyl azides are thermally labile. Upon heating, they extrude
-
Pathway A (C-H Insertion): The nitrene inserts into random C-H bonds (solvent or substrate).
-
Pathway B (Pseudo-Curtius): Rearrangement to an
-sulfonyl amine ( ), which hydrolyzes to a sulfonamide.
Visualization: Competing Pathways
Figure 1: The Reactivity Triad. The intended CuAAC pathway (Green) competes with Diazo Transfer (Yellow) and Thermal Decomposition (Red).
Thermal Management Protocol
-
Temperature Limit: Do not exceed 80°C . The decomposition onset for many sulfonyl azides is ~100–110°C, but 4-CBSA can degrade slowly over long periods at 90°C.
-
Solvent Choice: Avoid solvents that act as hydrogen donors (e.g., THF, Toluene) if heating is required, as nitrenes will insert into them. Use inert polar aprotic solvents like DMSO or DMF.
Module 3: Solubility & Handling
Symptom:
"The reagent precipitates immediately upon addition to my aqueous buffer."
A: 4-CBSA contains a hydrophobic benzene ring and a carboxylic acid.
-
Low pH: At pH < 4, the carboxylic acid is protonated (neutral), reducing solubility in water.
-
High pH: At pH > 8, it is soluble but risks diazo transfer.
-
Solution: Dissolve 4-CBSA in a minimal amount of DMSO or DMF (10-20 mM stock) before diluting into the aqueous reaction buffer (pH 7.0–7.5).
Standard Operating Procedures (SOPs)
SOP 1: Optimal CuAAC Conditions (Click)
To avoid side reactions, use a catalyst system that operates efficiently at neutral pH.
-
Solvent: 1:1 DMSO:PBS (pH 7.4).
-
Reagents:
-
Alkyne substrate (1.0 equiv)
-
4-CBSA (1.2 equiv)
-
CuSO4 (5 mol%)
-
THPTA Ligand (25 mol%) - Critical for protecting biomolecules from oxidation.
-
Sodium Ascorbate (10 equiv) - Freshly prepared.
-
-
Procedure: Mix Alkyne and 4-CBSA. Add premixed Cu-THPTA complex. Add Ascorbate last.
-
Incubation: 1 hour at Room Temperature (25°C). Do not heat.
SOP 2: Safety & Disposal
-
Shock Sensitivity: While 4-CBSA is stabilized by the electron-withdrawing carboxyl group, sulfonyl azides are energetic materials. Do not concentrate to dryness on a rotary evaporator with a water bath >40°C.
-
Waste: Quench unreacted azide with dilute sodium nitrite (
) in acidic media or commercially available azide quenching beads before disposal.
References
-
Regitz Diazo Transfer Mechanism
-
Regitz, M. "Recent Synthetic Methods in Diazo Chemistry". Synthesis, 1972, 351–373.
-
-
Sulfonyl Azide Reactivity & Nitrene Formation
-
Grokipedia: Sulfonyl Nitrene. "Thermal or photochemical decomposition of sulfonyl azides involves loss of dinitrogen to form triplet nitrene."[2]
-
-
Click Chemistry Compatibility
-
Safety of Sulfonyl Azides
Sources
- 1. Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-羧基苯磺酰叠氮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-カルボキシベンゼンスルホンアジド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Solubilizing 4-Carboxybenzenesulfonazide in Aqueous Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-carboxybenzenesulfonazide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous media. Our goal is to equip you with the scientific principles and practical methodologies to successfully incorporate this valuable reagent into your aqueous reaction systems.
Introduction: Understanding the Solubility Challenge
This compound is a bifunctional molecule featuring a carboxylic acid and a sulfonyl azide group. This structure, while synthetically versatile, presents a solubility challenge in aqueous solutions at neutral pH. The aromatic ring contributes to its hydrophobicity, while the carboxylic acid offers a handle for pH-dependent solubility enhancement. The sulfonyl azide group, crucial for click chemistry and other bioconjugation reactions, can exhibit sensitivity to certain conditions, particularly pH extremes.
This guide will walk you through a systematic approach to improving the solubility of this compound, ensuring the integrity of the molecule and the success of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
The carboxylic acid moiety is the primary driver of pH-dependent solubility. The pKa of the carboxylic acid group in 4-carboxybenzenesulfonamide is reported to be approximately 3.5.[1][4] We can estimate a similar pKa for this compound.
According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the carboxylic acid will be deprotonated to its carboxylate form.[5] This negatively charged carboxylate is significantly more polar than the neutral carboxylic acid, leading to a substantial increase in aqueous solubility.
Key takeaway: Increasing the pH of your aqueous solution above 4.5 should markedly improve the solubility of this compound.
Q3: Are there concerns about the stability of the sulfonyl azide group at different pH values?
Yes, this is a critical consideration. Sulfonyl azides can be susceptible to decomposition under harsh acidic or basic conditions. While they are generally stable enough for many synthetic transformations, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or other unwanted side reactions. Some studies suggest that sulfonyl azides can be hydrolytically unstable.[1] Therefore, while increasing the pH will improve solubility, it is crucial to use the mildest basic conditions necessary and to prepare solutions fresh for use. For most applications, a buffered solution in the pH range of 7 to 8.5 is a good starting point.
Q4: Can I use organic co-solvents to improve solubility?
Absolutely. Using a water-miscible organic co-solvent is a common and effective strategy for dissolving poorly soluble organic compounds.[6] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol can be used to prepare a concentrated stock solution, which is then diluted into the final aqueous reaction mixture.
Important consideration: The choice of co-solvent and its final concentration must be compatible with your specific biological or chemical system. For example, high concentrations of DMSO can be detrimental to cell cultures.
Troubleshooting Guide: Step-by-Step Protocols for Solubilization
This section provides detailed experimental protocols to guide you through the process of solubilizing this compound. We will start with the most common and gentlest method and progress to more advanced techniques.
Method 1: pH Adjustment
This method leverages the acidic nature of the carboxylic acid group to increase solubility through deprotonation.
Protocol:
-
Buffer Selection: Choose a buffer system that is appropriate for your reaction and has a buffering range that includes your target pH (e.g., phosphate-buffered saline (PBS) for pH 7.4, or sodium bicarbonate buffer for pH 8.0-8.5).
-
Initial Attempt: Weigh out the desired amount of this compound and add it to your chosen aqueous buffer.
-
Vortexing/Sonication: Vigorously vortex the mixture. If the compound does not dissolve, sonication in a water bath for 5-10 minutes can be effective.[7][8]
-
Incremental pH Increase: If solubility is still limited, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Continue to add the base until the compound dissolves. Be cautious not to overshoot the desired pH of your final reaction.
-
Final pH Adjustment: Once the compound is dissolved, adjust the pH to the final desired value using a dilute acid (e.g., 0.1 M HCl).
-
Fresh Preparation: Always prepare these solutions fresh before use to minimize potential degradation of the sulfonyl azide.
Troubleshooting:
-
Precipitation upon pH adjustment: If the compound precipitates when adjusting the pH back down, it indicates that the solution is supersaturated at the final pH. In this case, you will need to either work at a higher pH or use a lower concentration of the reagent.
-
Compound still insoluble at desired pH: If the compound remains insoluble even at a pH of 8.5, you may need to combine this method with the use of a co-solvent (Method 2).
Method 2: Co-Solvent Approach
This is a robust method for compounds that are difficult to dissolve in purely aqueous systems.
Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in a minimal volume of a water-miscible organic solvent.[9]
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
-
-
Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure the compound is fully dissolved.
-
Dilution into Aqueous Buffer: Slowly add the concentrated stock solution dropwise to your pre-chilled aqueous buffer while vigorously vortexing.[7] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Be mindful of the final concentration of the organic co-solvent in your reaction mixture. It is best to keep it as low as possible to avoid interfering with your experiment. A final concentration of 1-5% (v/v) is often a good starting point.
Troubleshooting:
-
Precipitation upon dilution:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.
-
Increase the co-solvent percentage: A higher percentage of the organic co-solvent in the final mixture may be required to maintain solubility.
-
Change the co-solvent: Some compounds have better solubility in one organic solvent over another. If DMSO is not effective, try DMF or ethanol.
-
Data Summary Table
| Property | Value/Recommendation | Source/Rationale |
| Synonyms | 4-(Azidosulfonyl)benzoic acid | Chem-Impex[9] |
| CAS Number | 17202-49-2 | Chem-Impex[9] |
| Molecular Weight | 227.20 g/mol | Sigma-Aldrich[10] |
| Appearance | White to yellow powder | Chem-Impex[9] |
| Storage | 2-8 °C | Chem-Impex[9] |
| Estimated pKa | ~3.5 | Based on 4-carboxybenzenesulfonamide[1][4] |
| Recommended Solubilization pH | > 4.5, ideally 7.0-8.5 | To ensure deprotonation of the carboxylic acid |
| Recommended Co-solvents | DMSO, DMF, Ethanol | Standard practice for poorly soluble organics[6] |
Visualization of the Solubilization Strategy
The following diagram illustrates the decision-making process for solubilizing this compound.
Caption: Workflow for solubilizing this compound.
Logical Relationship of pH and Solubility
The relationship between pH, pKa, and the solubility of an acidic compound like this compound can be visualized as follows:
Caption: Relationship between pH, molecular form, and solubility.
References
- IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Krasavin, M., et al. (2019). Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters. Synthesis, 51(22), 4284-4292.
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Krasavin, M. (2019). Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters. Organic Chemistry Portal. Retrieved from [Link]
-
Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
- Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
-
pH = pKa + log ([A-]/[HA]). (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
- Choy, J., et al. (2008). Efficient synthesis of sulfonyl azides from sulfonamides. Organic Letters, 10(17), 3761-3764.
- SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
-
Professor Dave Explains. (2019, August 27). Practice Problem: Calculations Involving pH and Ka [Video]. YouTube. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017).
- Reddit. (2022). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros.
- ResearchGate. (n.d.).
- Oreate AI Blog. (2026).
-
ThoughtCo. (2024). pH, pKa, and the Henderson-Hasselbalch Equation. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Understanding the Solubility of Benzoic Acid in Water - Oreate AI Blog [oreateai.com]
- 4. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thoughtco.com [thoughtco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
4-Carboxybenzenesulfonazide (4-CBSA) Technical Support Center
[1][2]
Topic: Impact of pH on Reaction Kinetics & Stability Document ID: TS-CBSA-004 Last Updated: February 2026 Audience: Chemical Biology, Medicinal Chemistry, and Bioconjugation Specialists[1][2]
Introduction: The Dual-Nature of 4-CBSA
4-Carboxybenzenesulfonazide (4-CBSA) is a bifunctional linker widely used in "Click Chemistry" (CuAAC) and photoaffinity labeling.[1][2] Its utility is defined by two functional groups with opposing pH requirements:
-
The Carboxylic Acid (
): Governs aqueous solubility.[1][2] It has a of approximately 3.5–4.2 . Below pH 5.0, the molecule exists primarily in its protonated, non-polar form, leading to precipitation in aqueous buffers. -
The Sulfonyl Azide (
): The reactive warhead. While generally robust, it is susceptible to hydrolysis at high pH ( ) and photolytic decomposition upon exposure to UV light.
This guide addresses the critical balance required to maintain solubility without compromising kinetic efficiency or reagent stability.
Module 1: Solubility & Preparation (Pre-Reaction)
Q: Why does my 4-CBSA stock solution turn cloudy upon dilution into the reaction buffer?
Diagnosis: Protonation-Induced Precipitation. The most common failure mode is diluting a DMSO stock of 4-CBSA into an acidic buffer (pH < 5.0).[1][2]
-
Mechanism: At pH <
(approx.[2] 4.0), the carboxylate anion ( ) accepts a proton to become the neutral carboxylic acid ( ).[1][2] The loss of charge drastically reduces hydration, causing the hydrophobic aromatic ring to drive precipitation.
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Stock Solvent | DMSO or DMF | 4-CBSA is highly soluble in polar aprotic solvents.[1][2] |
| Buffer pH | 7.0 – 8.0 | Maintains the molecule in its anionic, soluble state.[1][2] |
| Buffer Strength | > 50 mM | Sufficient buffering capacity is needed to counteract the acidity of the 4-CBSA stock if widely diluted.[1][2] |
| Additives | 5-10% DMSO (final) | Helps solubilize the "transition" species during mixing.[1][2] |
Module 2: Reaction Kinetics (CuAAC Optimization)
Q: My "Click" reaction (CuAAC) yields are low. Is the pH affecting the reaction rate?
Diagnosis: pH-Mediated Catalyst Deactivation. While the azide itself is stable at neutral pH, the Copper(I) catalyst required for the cycloaddition is highly sensitive to pH.
-
Low pH (< 6.0): Protonation of accelerating ligands (e.g., THPTA, BTTAA) reduces their ability to coordinate Cu(I), slowing the reaction.
-
High pH (> 8.5): Promotes the rapid oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen and can induce Cu-hydroxide precipitation.[1]
Optimized Kinetic Workflow:
The following protocol maximizes the reaction rate (
-
Buffer Selection: Use 100 mM HEPES or Phosphate, pH 7.5 .
-
Note: Avoid Tris if possible, as it can weakly chelate copper, though it is usable with strong ligands like THPTA.
-
-
Ligand Ratio: Maintain a 5:1 ratio of Ligand (THPTA) to Cu(I).
-
Why? Excess ligand protects Cu(I) from oxidation and prevents disproportionation.
-
-
Order of Addition (Critical):
-
Target Alkyne (in buffer)
-
4-CBSA (pre-mixed in DMSO/Buffer, pH 7.5)
-
Premix:
+ Ligand (THPTA/BTTAA) -
Initiator: Sodium Ascorbate (Freshly prepared)
-
Visualizing the Kinetic Decision Tree
Figure 1: Troubleshooting logic for pH-dependent kinetic failures in 4-CBSA conjugation.
Module 3: Stability & Degradation
Q: Does 4-CBSA hydrolyze in aqueous storage?
Analysis: Sulfonyl azides are electrophilic but surprisingly robust against hydrolysis compared to sulfonyl chlorides. However, pH extremes accelerate degradation.[2]
-
Acidic Stability (pH 4-6): High.[1][2] The primary risk is precipitation, not chemical decomposition.
-
Alkaline Stability (pH > 10): Moderate Risk.[2] At high pH, hydroxide ions (
) can attack the sulfur atom.[1][2] While slower than sulfonyl chloride hydrolysis, this eventually yields the sulfonate ( ) and azide ion ( ), rendering the linker useless.[1][2] -
Photostability (The "Hidden" Variable): 4-CBSA is an aryl azide.[1][2] It is UV-sensitive .[1][2] Exposure to ambient light (especially UV) causes the release of
and the formation of a reactive nitrene. This is independent of pH but often confused with chemical instability.
Storage Protocol:
Summary of pH Impact
| pH Range | State of 4-CBSA | Kinetic Impact | Recommendation |
| < 4.0 | Protonated (Neutral) | Precipitation. Reaction fails due to lack of reagent availability.[1][2] | Avoid. Increase pH.[1][2] |
| 4.0 – 6.0 | Mixed / Anionic | Soluble, but Cu(I) ligands may be protonated, slowing catalysis.[1][2] | Sub-optimal. |
| 7.0 – 8.0 | Anionic (Fully Soluble) | Optimal. High solubility and maximum Cu(I) catalyst stability.[1][2] | Target Range. |
| > 10.0 | Anionic | Soluble, but risk of Hydrolysis and Cu(I) oxidation.[1][2] | Avoid for long incubations.[1][2] |
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[2] Link[1][2]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link[1][2]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] (Chapter 17: Chemoselective Ligation; Bioorthogonal Reagents). Link
-
Sigma-Aldrich. (n.d.).[1][2][3] this compound Product Specification & Safety Data Sheet. Link[1][2]
Technical Support Center: 4-Carboxybenzenesulfonazide (CBSA) Crosslinking
An in-depth guide to optimizing buffer conditions for 4-Carboxybenzenesulfonazide crosslinking is provided below.
Welcome to the technical support center for this compound (CBSA) crosslinking. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to achieve successful and reproducible crosslinking results. This guide is structured to address common challenges and questions through a detailed FAQ section, a troubleshooting guide, and validated experimental protocols.
This compound, also known as 4-(Azidosulfonyl)benzoic acid, is a versatile crosslinking agent.[1] Its utility spans from pharmaceutical development to polymer chemistry.[1] The key to its function lies in the sulfonyl azide group, which can be activated to form a highly reactive sulfonyl nitrene intermediate. This intermediate can then form covalent bonds with a variety of functional groups, making CBSA a powerful tool for linking biomolecules.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when working with CBSA.
Q1: What is the crosslinking mechanism of this compound?
The crosslinking activity of CBSA is dependent on the generation of a highly reactive sulfonyl nitrene intermediate. This is typically achieved through thermal activation or photolysis. The process is as follows:
-
Activation: Upon heating or exposure to UV light, the azide group of CBSA decomposes, releasing nitrogen gas (N₂).[2]
-
Nitrene Formation: This decomposition results in the formation of a highly reactive sulfonyl nitrene intermediate.
-
Covalent Bond Formation: The sulfonyl nitrene can then undergo a variety of reactions to form stable covalent bonds. It can readily insert into C-H and N-H bonds or react with nucleophiles. This broad reactivity allows for the crosslinking of diverse molecules.
Q2: What is the optimal pH for CBSA crosslinking reactions?
The optimal pH is a balance between the stability of the CBSA molecule, the stability of the target molecules, and the reactivity of the target functional groups. While sulfonamides are generally stable at a neutral to alkaline pH of 7.0-9.0, the reactivity of the target functional groups on your protein or other molecule of interest will also be pH-dependent.[3] For example, the primary amines on lysine residues are more nucleophilic at a pH above their pKa (around 10.5), but many proteins are not stable at this high pH.
Therefore, a good starting point for most protein crosslinking experiments is a pH range of 7.2 to 8.5 . It is highly recommended to perform a pH screening experiment to determine the optimal pH for your specific application.
Q3: Which buffer components should I use or avoid?
The choice of buffer is critical for successful crosslinking.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers are generally compatible with CBSA crosslinking. These buffers do not contain primary or secondary amines that could compete with the target molecule for reaction with the activated CBSA.
-
Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided. These molecules can react with the sulfonyl nitrene, quenching the crosslinking reaction and reducing efficiency.
Q4: How do I prepare and handle CBSA?
CBSA is a powder that should be stored at 2-8°C. Due to its susceptibility to hydrolysis, it is crucial to handle it in a dry environment and prepare solutions immediately before use.[4] For aqueous reactions, it is best to first dissolve the CBSA in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer. This will prevent the crosslinker from precipitating in the aqueous solution.
Q5: What are the primary molecular targets for the activated CBSA?
The sulfonyl nitrene intermediate is highly reactive and not highly specific. It can react with a wide range of functional groups, including:
-
Primary and secondary amines: (e.g., lysine side chains, N-termini of proteins)
-
Hydroxyl groups: (e.g., serine, threonine, tyrosine side chains)
-
Thiol groups: (e.g., cysteine side chains)
-
C-H bonds: (e.g., on the backbone or side chains of amino acids)
This broad reactivity makes CBSA a "non-specific" crosslinker, which can be advantageous for capturing a wide range of protein-protein interactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during CBSA crosslinking experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | 1. Inactive CBSA: The reagent may have hydrolyzed during storage.[4]2. Incorrect Buffer: The buffer may contain primary or secondary amines (e.g., Tris, glycine) that are quenching the reaction.3. Suboptimal pH: The pH of the reaction may not be optimal for the target functional groups.4. Insufficient CBSA Concentration: The concentration of the crosslinker may be too low. | 1. Use a fresh stock of CBSA. Prepare solutions immediately before use.2. Switch to a non-amine-containing buffer such as PBS or HEPES.3. Perform a pH optimization experiment (see Protocol 2 below).4. Increase the molar excess of CBSA in increments. |
| Protein Precipitation/Aggregation | 1. Excessive Crosslinking: The concentration of CBSA may be too high, leading to the formation of large, insoluble aggregates.2. Inappropriate Buffer Conditions: The buffer composition or pH may be destabilizing the protein.3. Organic Solvent Effects: The organic solvent used to dissolve the CBSA may be denaturing the protein. | 1. Reduce the concentration of CBSA. Perform a titration experiment to find the optimal concentration.2. Screen different buffers to find one that maintains protein solubility and stability.3. Minimize the volume of organic solvent used to dissolve the CBSA (typically <5% of the total reaction volume). |
| High Background or Non-Specific Crosslinking | 1. Inherent Reactivity: CBSA is a non-specific crosslinker due to the high reactivity of the sulfonyl nitrene.2. Reaction Time: The reaction may have been allowed to proceed for too long.3. High CBSA Concentration: Excess crosslinker can lead to more random, non-specific reactions. | 1. This is an inherent property of the crosslinker. Consider using a more specific crosslinker if this is a major issue.2. Optimize the reaction time by performing a time-course experiment.3. Titrate the CBSA concentration to the lowest effective level. |
Experimental Protocols
Protocol 1: General Procedure for CBSA Crosslinking
This protocol provides a general workflow for crosslinking proteins in solution.
1. Reagent Preparation:
- Prepare your protein solution in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
- Allow the CBSA powder to equilibrate to room temperature before opening.
- Prepare a stock solution of CBSA (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
2. Crosslinking Reaction:
- Add the desired molar excess of the CBSA stock solution to the protein solution while gently vortexing.
- Incubate the reaction at the desired temperature. For thermal activation, a typical starting point is 37°C for 30-60 minutes. For photo-activation, irradiate with a UV lamp (e.g., 254 nm) on ice for 5-15 minutes.
- Note: These conditions should be optimized for your specific system.
3. Quenching the Reaction:
- To stop the crosslinking reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
- Incubate for 15 minutes at room temperature.
4. Analysis:
- Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Optimizing Buffer pH for CBSA Crosslinking
This protocol will help you determine the optimal pH for your crosslinking reaction.
1. Buffer Preparation:
- Prepare a series of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). Use a buffer system that is effective across this range, or use different appropriate buffers for different pH values (e.g., MES for pH 6.5, HEPES for pH 7.0-8.0, Bicarbonate for pH 8.5).
2. Parallel Reactions:
- Set up a series of identical crosslinking reactions, with each reaction using one of the prepared buffers.
- Keep all other reaction parameters (protein concentration, CBSA concentration, temperature, and time) constant across all reactions.
3. Quenching and Analysis:
- Quench all reactions simultaneously using the same quenching buffer.
- Analyze the results from each reaction on the same SDS-PAGE gel for direct comparison.
4. Evaluation:
- The lane showing the highest yield of the desired crosslinked product and the least amount of aggregation or degradation corresponds to the optimal pH for your experiment.
Visualizations
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
// Nodes Start [label="Low/No Crosslinking?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Use Fresh CBSA Stock?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Buffer [label="Buffer Amine-Free?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_pH [label="Optimize pH\n(Protocol 2)"]; Optimize_Conc [label="Increase CBSA\nConcentration"]; Switch_Buffer [label="Switch to PBS/HEPES"]; Success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagent [label="Yes"]; Check_Reagent -> Check_Buffer [label="Yes"]; Check_Buffer -> Optimize_pH [label="Yes"]; Optimize_pH -> Optimize_Conc; Check_Reagent -> Success [label="No"]; Check_Buffer -> Switch_Buffer [label="No"]; Switch_Buffer -> Optimize_pH; Start -> Success [label="No"]; } caption [label="Troubleshooting Decision Tree for Low Crosslinking Efficiency", fontsize=10, fontname="Arial"]; }
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
References
- Ala, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(21), 5191.
- Gäb, G., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(10), 2197.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 236-244.
- Zhang, Y., et al. (2021). Benzene ring crosslinking of a sulfonated polystyrene-grafted SEBS (S-SEBS-g-PSt) membrane by the Friedel–Crafts reaction for superior desalination performance by pervaporation.
- St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Organic Letters, 25(38), 7024–7029.
- Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 236-244.
- Ishikawa, F., et al. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based crosslinkers of ACP dehydratase. Journal of the American Chemical Society, 135(24), 8846–8849.
- Acar, Ç., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
- González-López, J., et al. (2002). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 68(5), 2404–2409.
- Yu, C., et al. (2016). Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions. Analytical Chemistry, 88(15), 7767–7774.
- Ishikawa, F., et al. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Journal of the American Chemical Society, 135(24), 8846–8849.
- Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Purification Strategies for 4-Carboxybenzenesulfonazide (4-CBSA)
Status: Operational Ticket Focus: Reagent Removal & Sample Purity Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
4-Carboxybenzenesulfonazide (4-CBSA) is primarily utilized as a diazo transfer reagent or a photoaffinity linker. Its dual functionality—a reactive sulfonyl azide and an ionizable carboxylic acid—defines the purification strategy.
The core challenge in removing unreacted 4-CBSA lies in distinguishing it from your desired product (often an azide-functionalized target or a crosslinked complex). Because 4-CBSA contains a carboxylic acid moiety (pKa
Key Physicochemical Properties:
-
Functional Groups: Sulfonyl Azide (
), Carboxylic Acid ( ). -
Solubility: Soluble in organic solvents (DCM, EtOAc) at acidic pH; soluble in aqueous buffers at basic pH (
). -
Stability: Shock-sensitive (handle with care); thermally unstable at high temperatures.
Troubleshooting Guide (Q&A)
Issue 1: "I have a small molecule product, but 4-CBSA co-elutes during Flash Chromatography."
Diagnosis: You are likely running a standard silica column with a neutral solvent system (e.g., Hexane/EtOAc). Under these conditions, the carboxylic acid on 4-CBSA drags, causing peak tailing that overlaps with your product.
The Solution: The "pH Switch" Extraction Before chromatography, you must exploit the acidity of 4-CBSA. Do not rely solely on silica to separate this reagent.
Protocol:
-
Dissolve your crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane).
-
Wash 3x with Saturated Aqueous Sodium Bicarbonate (
).-
Mechanism: The base deprotonates the carboxylic acid of 4-CBSA, forming the highly polar carboxylate salt (
). -
Result: The unreacted 4-CBSA partitions aggressively into the aqueous layer. Your neutral product (e.g., the azide formed via diazo transfer) remains in the organic layer.
-
-
Back-extract the aqueous layer once with fresh organic solvent to recover any trapped product.
-
Dry the combined organic layers over
and concentrate.
Critical Check: If your product also contains an acid or an amine, this method requires modification (see FAQ section).
Issue 2: "I am labeling a protein, and dialysis isn't removing the unreacted 4-CBSA."
Diagnosis: 4-CBSA is hydrophobic enough (due to the benzene ring) to interact non-covalently with hydrophobic pockets on proteins. Simple diffusion (dialysis) is often insufficient to break these interactions.
The Solution: Desalting with a Scavenger or SEC Dialysis is an equilibrium process. For hydrophobic reagents, you need a flow-based method.
Protocol:
-
Method: Use Size Exclusion Chromatography (SEC) / Desalting Columns (e.g., PD-10 or Zeba Spin).
-
Buffer Modification: Include 5-10% DMSO or DMF in the equilibration buffer (if protein tolerance allows).
-
Mechanism: The organic co-solvent disrupts the hydrophobic interaction between the 4-CBSA benzene ring and the protein surface, keeping the reagent in the mobile phase to be retained by the column pores.
-
-
Flow Rate: Gravity flow is superior to spin columns for difficult removals, as it increases the residence time for the small molecule to enter the resin pores.
Issue 3: "High background noise in LC-MS analysis."
Diagnosis: Sulfonyl azides are thermally labile. In the heated source of an Electrospray Ionization (ESI) probe, unreacted 4-CBSA can decompose, releasing nitrogen (
The Solution:
-
Pre-Analytical: Implement the
wash described in Issue 1. -
Analytical: Switch to a negative mode ionization (ESI-) monitoring the carboxylate ion
. This is softer and often allows detection of the contaminant without inducing thermal decomposition.
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct purification method based on your sample type.
Figure 1: Decision tree for selecting the optimal purification strategy based on target molecule properties.
Technical Data & Specifications
Solubility Profile of 4-CBSA
Understanding the solubility limits is crucial for preparing wash buffers and loading samples.
| Solvent | Solubility | Notes |
| Water (pH < 4) | Insoluble | Precipitates as white solid. |
| Water (pH > 7.5) | High | Forms soluble carboxylate salt. Ideal for waste removal. |
| DCM / Chloroform | Moderate | Good for reaction, but reagent may crash out if concentrated. |
| DMSO / DMF | High | Preferred for stock solutions. |
| Methanol | High | Suitable for HPLC loading. |
HPLC Method Parameters (For Analytical Verification)
If you need to quantify residual 4-CBSA, use the following method. Note the use of Formic Acid to keep the molecule protonated and retained on the column.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (azide).
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography without the extraction step?
A: It is risky. Because 4-CBSA has a carboxylic acid, it streaks on silica gel. To fix this, you must dope your mobile phase with 1% Acetic Acid to suppress ionization. However, this often causes it to co-elute with other polar compounds. The
Q: Is the waste stream dangerous? A: Yes. Azides are potentially explosive, and sulfonyl azides can be shock-sensitive.
-
Disposal: Do not concentrate the waste to dryness if possible.
-
Quenching: Treat the aqueous waste containing 4-CBSA with dilute sodium hydroxide (NaOH) to ensure it stays in solution, then follow institutional protocols for azide waste (often involving specific containers). Do not mix with acids in the waste container, as precipitation increases shock sensitivity [1].
Q: My product is also a carboxylic acid. How do I separate it from 4-CBSA?
A: The
-
Strategy: Exploit the difference in hydrophobicity. The sulfonyl azide group adds significant lipophilicity compared to a simple carboxylic acid. Using a shallow gradient on a C18 column usually resolves the two species [2].
addressing aggregation issues during 4-Carboxybenzenesulfonazide conjugation
[1]
Welcome to the Advanced Bioconjugation Support Hub. Subject: Troubleshooting Aggregation & Solubility during 4-CBSA Labeling Ticket Priority: High (Technical Blockage) Responder: Senior Application Scientist, Bioconjugation Division
Executive Summary: The Chemistry of the Problem
4-Carboxybenzenesulfonazide (4-CBSA) is a heterobifunctional crosslinker used primarily in photoaffinity labeling and drug target identification. It possesses two distinct reactive handles:[1]
-
Carboxylic Acid (-COOH): Activatable via EDC/NHS to react with primary amines (Lysines, N-terminus).[1]
-
Sulfonazide (
): A photoreactive group that generates a highly reactive nitrene upon UV irradiation (254–365 nm) or heat, inserting into C-H or N-H bonds.[1]
The Aggregation Paradox: Users frequently encounter aggregation because 4-CBSA is an amphipathic disruptor . While the carboxyl group is polar, the phenyl-sulfonazide core is highly hydrophobic. When you conjugate multiple copies of this hydrophobic moiety onto a hydrophilic protein surface, you disrupt the hydration shell, leading to the "crashing out" of the protein-conjugate complex.
Module 1: Diagnostic Decision Tree
Before proceeding, identify where your aggregation occurs using this logic flow.
Figure 1: Diagnostic workflow for identifying the root cause of precipitation based on the timing of the event.
Module 2: Critical Troubleshooting Guides
Issue 1: The "White Cloud" (Reagent Insolubility)
Symptom: You add the 4-CBSA stock solution to your aqueous protein buffer, and the solution immediately turns milky or cloudy. Root Cause: 4-CBSA has poor water solubility (approx.[1] 0.5 g/L).[1] The sudden shift in dielectric constant when moving from organic stock to aqueous buffer forces the reagent to precipitate before it can react.
Corrective Protocol:
-
Solvent Choice: Dissolve 4-CBSA in high-grade DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–50 mM.[1] Do not use water for the stock.
-
The Drop-wise Technique: Do not pipette the stock directly into the center of the protein solution.
-
Step A: Vortex the protein solution gently.
-
Step B: Add the 4-CBSA stock drop-wise while vortexing.
-
-
Cosolvent Threshold: Ensure the final organic solvent concentration in the reaction mixture is 5–10% (v/v) . Most proteins tolerate this briefly.[1] If your protein is sensitive, use a stepwise addition (1% increments).[1]
Issue 2: Post-Conjugation Protein Precipitation
Symptom: The reaction stays clear, but after dialysis or overnight storage, the protein precipitates. Root Cause: Hydrophobic Burden. You have attached too many phenyl-sulfonazide groups to the protein surface. This collapses the protein's hydration shell.
Optimization Table: Molar Excess vs. Aggregation Risk
| Protein Concentration | 4-CBSA Molar Excess | Risk Level | Recommendation |
| < 1 mg/mL | 50x - 100x | Critical | Do not use.[1] High solvent volume required.[1] |
| 1 - 5 mg/mL | 20x - 50x | High | Likely to precipitate.[1] Reduce excess. |
| 1 - 5 mg/mL | 5x - 15x | Moderate | Optimal Range for most antibodies.[1] |
| > 10 mg/mL | 2x - 10x | Low | Safe, but conjugation efficiency may be low.[1] |
Corrective Protocol:
-
Titrate the Excess: Perform a pilot study using 5x, 10x, and 20x molar excess. Measure the Degree of Labeling (DOL) via UV-Vis (Sulfonazides absorb ~260-270 nm; correct for protein absorbance).[1]
-
Add "Rescue" Reagents: If high loading is required, add 0.05% Tween-20 or 0.1% CHAPS to the reaction and storage buffer. These non-ionic detergents shield the new hydrophobic patches.
Module 3: The Optimized Workflow (Self-Validating)
This protocol uses a Two-Step Activation to prevent protein-protein crosslinking (a common side-effect of "one-pot" EDC reactions) and minimizes aggregation.[1]
Step 1: Activation of 4-CBSA (The "Active Ester" Method)
Goal: Create a reactive NHS-ester of 4-CBSA in organic solvent before touching the protein.[1]
-
Prepare Stock: Dissolve 4-CBSA in dry DMSO (50 mM).
-
Add Activators: Add EDC (1.1 equivalents) and NHS (1.2 equivalents) to the DMSO solution.
-
Incubate: Rotate for 30–60 minutes at Room Temperature (RT).
-
Validation: The solution should remain clear. If cloudy, your DMSO is "wet" (contains water), causing urea byproduct precipitation.[1]
-
Step 2: Conjugation to Protein
-
Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.4 or Hepes, pH 7.5).[1] Avoid Tris or Glycine.
-
Mixing: Slowly add the activated 4-CBSA-NHS ester (from Step 1) to the protein. Target a final DMSO concentration of <10%.
-
Incubation: React for 2 hours on ice (4°C) or 30 mins at RT.
-
Why Ice? Lower temperatures reduce hydrophobic interactions and aggregation rates, even if reaction kinetics are slower.[1]
-
-
Quenching: Add Hydroxylamine or Tris (pH 8.0) to a final concentration of 50 mM to stop the reaction.
Step 3: Purification (The "Aggregate Removal" Step)
Crucial: Do not use dialysis alone if you suspect aggregation.
-
Method: Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or PD-10 columns).[1]
-
Benefit: SEC separates the protein conjugate (void volume) from free 4-CBSA and small aggregates.[1] Dialysis often traps aggregates inside the membrane.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use UV light to check if the conjugation worked? A: NO! 4-CBSA is photoreactive. Exposing the conjugate to UV light (even from a spectrophotometer if not careful, though usually safe for short reads) can prematurely trigger the sulfonazide, causing it to insert into the protein itself (self-labeling) or crosslink proteins together, causing massive aggregation. Keep samples protected from light (wrap tubes in foil).
Q: My protein precipitates immediately upon adding EDC. Why? A: You likely performed a "one-pot" reaction where you added EDC directly to the protein + 4-CBSA mixture.[1] EDC activates carboxyls on the protein (Asp/Glu residues) as well as the 4-CBSA. This removes the protein's native negative charges, reaching its isoelectric point (pI) and causing precipitation.[1] Always use the Two-Step method (activate 4-CBSA first). [1]
Q: How do I store the conjugate? A: Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If the conjugate is prone to aggregation, store in a buffer containing 5% Glycerol or 0.05% Tween-20 to maintain solubility.
Visualizing the Pathway
Figure 2: The chemical workflow from activation to target insertion.[1] Note that the hydrophobic shift occurs at Step 2.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on heterobifunctional crosslinkers and hydrophobicity management). [1]
-
Sigma-Aldrich. (n.d.).[1][2][3] this compound Product Specification & Properties. (Confirming solubility data and functional groups). [1]
-
Bondos, S. E., & Bicknell, A. (2003).[1][4] Detection and prevention of protein aggregation before, during, and after purification.[1] Analytical Biochemistry, 316(2), 223–231.[1] (Strategies for using cosolvents/detergents).
-
Fleischmann, J., et al. (2015).[1] Photoaffinity Labeling of Proteins. In: Methods in Molecular Biology. (Protocols for sulfonazide/phenyl azide activation).
Validation & Comparative
A Researcher's Guide to Crosslinking: Navigating Alternatives to 4-Carboxybenzenesulfonazide
Introduction
In the intricate world of molecular biology, understanding how proteins interact is paramount to deciphering cellular function, disease mechanisms, and therapeutic targets. Chemical crosslinking is a powerful technique that acts as a molecular ruler and camera, covalently linking interacting proteins to stabilize and capture these transient associations for analysis.[1][2] For years, photo-reactive reagents like 4-Carboxybenzenesulfonazide (CBSA) have been staples in the researcher's toolkit. CBSA belongs to the aryl azide family of crosslinkers, which become reactive upon exposure to ultraviolet (UV) light, enabling the capture of interactions in a temporally controlled manner.[3][4]
However, the field of chemical biology is dynamic, and a new generation of crosslinking reagents has emerged, offering significant advantages in efficiency, specificity, and compatibility with modern analytical techniques like mass spectrometry (MS). This guide provides an in-depth comparison of robust alternatives to this compound, moving beyond a simple catalog of products. We will explore the causal mechanisms behind different crosslinking chemistries, present comparative data, and provide field-proven protocols to empower researchers in drug development and life sciences to make informed decisions for their specific experimental needs.
Part 1: The Benchmark - Understanding Aryl Azide Chemistry
This compound is a heterobifunctional crosslinker. It possesses a carboxyl group, which can be activated for conjugation, and a photo-reactive sulfonazide group. Upon exposure to UV light (typically 250-350 nm), the aryl azide moiety forms a highly reactive nitrene intermediate.[5] This intermediate is exceptionally reactive and can insert into C-H or N-H bonds or react with nucleophiles in its vicinity, effectively "trapping" binding partners that are present at the moment of photoactivation.[5] This non-specific insertion capability is a double-edged sword: it can capture novel, unanticipated interactions, but it can also lead to lower crosslinking yields and a complex mixture of reaction products that are challenging to analyze.[6]
Mechanism: Aryl Azide Photo-Activation
Caption: Diazirine crosslinkers enable a controllable two-step reaction workflow.
Comparative Performance: Aryl Azides vs. Diazirines
The superiority of diazirines stems from several key factors:
-
Activation Wavelength: Diazirines are activated by long-wave UV light (330-370 nm), which is significantly less damaging to proteins and other biomolecules than the short-wave UV required for aryl azides. [7]2. Reactive Intermediate: The carbene intermediate generated from diazirines is smaller and has a shorter half-life than the nitrene from aryl azides, leading to more efficient and defined crosslinking within the immediate vicinity of the interaction interface. [8]3. Stability and Specificity: Diazirine compounds exhibit excellent stability under normal laboratory lighting, simplifying handling. [7]The two-step nature of reagents like Sulfo-SDA provides greater control, allowing researchers to first conjugate the reagent to a specific protein before initiating the crosslinking reaction to capture its binding partners. [9]
Feature This compound (Aryl Azide) Sulfo-SDA (Diazirine) Advantage of Diazirine Photo-Reactive Group Aryl Sulfonazide Diazirine Activation Wavelength 250-350 nm (Short-wave UV) 330-370 nm (Long-wave UV) Less damaging to biomolecules Reactive Intermediate Nitrene Carbene Higher efficiency, more specific insertion Reaction Control Single-step (light triggers everything) Two-step (amine reaction, then light) Allows targeted conjugation before crosslinking | Handling | Requires subdued light | Stable in ambient light | Easier experimental setup |
Experimental Protocol: Photo-Crosslinking with Sulfo-SDA
This protocol outlines a general workflow for identifying protein-protein interactions using Sulfo-SDA.
-
Reagent Preparation:
-
Equilibrate the Sulfo-SDA vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve Sulfo-SDA in a non-amine, aqueous buffer (e.g., PBS, pH 7.4) to the desired stock concentration (e.g., 10-25 mM). Do not store reconstituted reagent. [10]
-
-
Step 1: NHS Ester Reaction (Amine Labeling):
-
Prepare your protein sample in a non-amine buffer (e.g., PBS or HEPES) at a concentration of 50-100 µM. [1] * Add a 20- to 100-fold molar excess of the reconstituted Sulfo-SDA to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light (e.g., wrap tube in foil). This step conjugates the Sulfo-SDA to lysine residues on the protein(s).
-
-
Quenching (Optional but Recommended):
-
Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes. This prevents non-specific labeling in subsequent steps.
-
-
Step 2: Photo-Activation (Crosslinking):
-
Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on a plastic surface like parafilm).
-
Irradiate the sample with a long-wave UV lamp (e.g., 365 nm) for 15-30 minutes on ice. [11]The optimal distance and time should be optimized for your specific lamp and sample volume.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the protein complex.
-
For identification of crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion followed by enrichment (if using a biotinylated version) and analysis by LC-MS/MS. [12]
-
Part 3: Alternatives Beyond Light - Thermochemical Crosslinkers
While photo-crosslinkers offer temporal control, thermochemical reagents provide an indispensable set of tools that react spontaneously under specific buffer conditions, targeting well-defined functional groups.
A. "Zero-Length" Crosslinking with Carbodiimides (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a "zero-length" crosslinker, meaning it facilitates the formation of a covalent bond between two molecules without becoming part of the final linkage itself. [12][13]EDC activates carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus of a protein) to form a highly reactive O-acylisourea intermediate. [14][15]This intermediate can then react with a primary amine (on a lysine residue or N-terminus) to form a stable amide bond, releasing an isourea byproduct. [16] This reaction is most efficient at a slightly acidic pH (4.5-6.0). To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) is often added. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive Sulfo-NHS ester, increasing the yield of the final crosslinked product. [12] Mechanism: EDC/Sulfo-NHS Mediated "Zero-Length" Crosslinking
Caption: EDC facilitates an amide bond between carboxyl and amine groups.
Performance Insights: Because EDC creates a direct peptide bond, it is exceptionally useful for confirming direct, intimate interactions between proteins where the reactive residues are in very close proximity (<3 Å). [12]
B. Targeting Specific Residues: NHS Esters and Maleimides
For applications requiring high specificity, crosslinkers targeting the most common functional groups—amines and sulfhydryls—are invaluable.
-
NHS-Ester Crosslinkers: Homobifunctional reagents like Disuccinimidyl suberate (DSS, water-insoluble) and its analog BS3 (water-soluble) contain two NHS ester groups that react efficiently with primary amines (lysines) at pH 7-9. [17]They are workhorses for studying protein quaternary structure and identifying members of a stable complex.
-
Maleimide Crosslinkers: The maleimide group reacts specifically with sulfhydryl groups (cysteines) at pH 6.5-7.5 to form a stable thioether bond. [18]* Heterobifunctional (NHS-Ester/Maleimide): Reagents like SMCC and its water-soluble version Sulfo-SMCC possess one of each reactive group. [1]This allows for highly controlled, sequential conjugations, for instance, first reacting the NHS ester with an antibody (rich in lysines) and then reacting the maleimide with a cysteine-containing peptide or protein.
Workflow: Sequential Heterobifunctional Crosslinking
Caption: Two-step conjugation using an amine- and sulfhydryl-reactive crosslinker.
Part 4: Summary and Crosslinker Selection Guide
Choosing the right crosslinking reagent is critical and depends entirely on the experimental question. A reagent ideal for trapping a transient in vivo interaction may be unsuitable for creating a stable antibody-enzyme conjugate. The table below summarizes the key alternatives discussed.
| Reagent Class | Example(s) | Target(s) | Spacer (Å) | Type | Key Advantage | Primary Application |
| Aryl Azide | CBSA, Sulfo-SANPAH | Non-specific C-H, N-H | Variable | Photo-reactive | Can trap novel interactions | Capturing unknown transient interactions |
| Diazirine | Sulfo-SDA | Amine + Non-specific | 3.9 | Photo-reactive | High efficiency, less damaging UV | In-cell/in-vivo interaction mapping |
| Carbodiimide | EDC | Carboxyl + Amine | 0 | Zero-Length | Confirms direct interaction | Proving direct contact, immobilization |
| NHS Ester | BS3, DSS | Amine + Amine | 11.4 | Homobifunctional | High specificity for lysines | Quaternary structure, complex stabilization |
| Maleimide | BMOE | Sulfhydryl + Sulfhydryl | 8.0 | Homobifunctional | High specificity for cysteines | Probing disulfide bond proximity |
| NHS/Maleimide | Sulfo-SMCC | Amine + Sulfhydryl | 8.3 | Heterobifunctional | Controlled, sequential conjugation | Antibody-drug conjugates, bioconjugation |
Decision-Making Flowchart for Crosslinker Selection
Caption: A guide to selecting the appropriate crosslinking chemistry.
Conclusion
The landscape of chemical crosslinking has evolved far beyond single-reagent solutions. While this compound and other aryl azides laid critical groundwork, modern alternatives like diazirines, zero-length carbodiimides, and specific thermochemical reagents provide researchers with a sophisticated and versatile arsenal. By understanding the underlying chemical mechanisms and aligning them with specific experimental goals—from discovering novel interactions with photo-crosslinkers to building precise bioconjugates with heterobifunctional reagents—scientists can generate more robust, reliable, and insightful data. The judicious selection and application of these tools are essential for advancing our understanding of the complex protein interaction networks that govern life.
References
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (n.d.). ACS Publications. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(12), 1541-1556. Retrieved from [Link]
-
The 3 Types of Crosslinking Reagents and When to Use Them. (2016). G-Biosciences. Retrieved from [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 21, 105-113. Retrieved from [Link]
-
Ziemianowicz, D. S., et al. (2019). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry, 30(11), 2370-2380. Retrieved from [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(18), 11905-11963. Retrieved from [Link]
-
Sung, H. W., et al. (2001). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research, 58(5), 539-546. Retrieved from [Link]
-
Hemaprabha, E. (2012). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation, 1(1), 14-18. Retrieved from [Link]
-
Tan, D., et al. (2016). A trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife, 5, e12509. Retrieved from [Link]
-
O'Reilly, F. (2022). Developing crosslinking mass spectrometry towards structural proteomics inside cells. YouTube. Retrieved from [Link]
-
Probing structures of large protein complexes using zero-length cross-linking. (2011). FEBS Letters, 585(11), 1651-1657. Retrieved from [Link]
-
Leitner, A., et al. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 513-524. Retrieved from [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15-24. Retrieved from [Link]
-
Yang, B., & Wu, P. (2020). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Chembiochem, 21(1-2), 43-54. Retrieved from [Link]
-
EDC (Carbodiimide). (n.d.). Wikipedia. Retrieved from [Link]
-
Thermo Scientific SDA (NHS-Diazirine) (succinimidyl 4,4'-azipentanoate). (n.d.). Fisher Scientific. Retrieved from [Link]
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Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. Retrieved from [Link]
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Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. (2024). bioRxiv. Retrieved from [Link]
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Influence of Cross-Linking Agents on the Structure and Stability of Chitosan and Carboxymethyl Chitosan Thin Films. (2026). PubMed. Retrieved from [Link]
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An overview of the current proposed mechanism of aryl azide... (n.d.). ResearchGate. Retrieved from [Link]
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Lee, Y. J., & Lee, T. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816-825. Retrieved from [Link]
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Davidenko, N., et al. (2016). Control of crosslinking for tailoring collagen-based scaffolds stability and mechanics. Acta Biomaterialia, 43, 274-287. Retrieved from [Link]
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Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. (n.d.). Interchim. Retrieved from [Link]
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Sequential “Click” – “Photo-Click” Cross-Linker for Catalyst-Free Ligation of Azide-Tagged Substrates. (2014). The Journal of Organic Chemistry, 79(5), 2004-2011. Retrieved from [Link]
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Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015). Bioconjugate Chemistry, 26(2), 269-278. Retrieved from [Link]
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Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. (2020). Bioconjugate Chemistry, 31(4), 1141-1151. Retrieved from [Link]
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Diazirine crosslinkers. (n.d.). Interchim. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of 4-Carboxybenzenesulfonazide Labeling Using Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise quantification of biomolecular labeling is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of spectroscopic methods for the quantitative analysis of 4-Carboxybenzenesulfonazide (4-CBSA) labeling. We will delve into the underlying principles of commonly employed spectroscopic techniques, present comparative data with alternative labeling chemistries, and provide detailed experimental protocols to ensure robust and reliable quantification.
Introduction to this compound (4-CBSA) Labeling
This compound (4-CBSA) is a chemical probe used for the covalent modification of biomolecules, primarily proteins. Its utility stems from the reactivity of the sulfonyl azide moiety. While traditionally known for their photoaffinity labeling capabilities upon UV activation, sulfonyl azides can also participate in other ligation chemistries. The carboxylic acid group on 4-CBSA provides a handle for further modifications or for influencing the solubility of the reagent.
The core of 4-CBSA's reactivity lies in the sulfonyl azide group, which can be activated to form a highly reactive nitrene intermediate that can insert into C-H or N-H bonds. This broad reactivity, however, can lead to non-specific labeling. A more controlled and widely used application for azides in modern bioconjugation is their participation in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions offer high efficiency and specificity in complex biological media.
The ability to accurately quantify the extent of labeling is crucial for:
-
Determining the stoichiometry of conjugation: Understanding how many label molecules are attached to each biomolecule.
-
Ensuring batch-to-batch consistency: Critical for the development of protein therapeutics and diagnostics.
-
Correlating labeling with functional changes: Assessing the impact of modification on the biological activity of the protein.
This guide will focus on three principal spectroscopic methods for the quantitative analysis of 4-CBSA and other labeling reagents: UV-Vis Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry.
Principles of Spectroscopic Quantification of Protein Labeling
The choice of spectroscopic method for quantifying protein labeling depends on the properties of the label, the protein, and the desired level of detail.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique that measures the absorbance of light by a sample. Quantification of labeling relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For a labeled protein, the degree of labeling (DOL), or the average number of label molecules per protein molecule, can be determined by measuring the absorbance at two wavelengths: one where the label has maximum absorbance and another where the protein's intrinsic absorbance (primarily from tryptophan and tyrosine residues at ~280 nm) is dominant.[1]
Causality Behind Experimental Choices:
-
Wavelength Selection: The choice of wavelengths is critical to minimize spectral overlap between the protein and the label. The label should have a unique absorbance peak away from the 280 nm protein absorbance. 4-CBSA itself has a UV absorbance, but for more accurate quantification, it is often used to introduce an azide handle for subsequent "clicking" to a reporter molecule with a distinct chromophore.
-
Correction Factor: The absorbance of the label at 280 nm must be accounted for to accurately determine the protein concentration. This is done using a correction factor derived from the absorbance spectrum of the free label.[2]
Fluorescence Spectroscopy
Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis spectroscopy. This method is applicable when 4-CBSA is used to conjugate a fluorescent molecule (fluorophore) to the target protein. The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore.
Causality Behind Experimental Choices:
-
Fluorophore Selection: The chosen fluorophore should have a high quantum yield and be spectrally distinct from any intrinsic protein fluorescence (e.g., from tryptophan).
-
Standard Curve: A standard curve of the free fluorophore is essential for converting fluorescence intensity measurements into molar concentrations.[3][4] This is a self-validating system, as the linearity of the standard curve confirms the reliability of the instrument and the assay conditions.
-
Quenching Effects: It is important to consider potential quenching of the fluorophore's signal upon conjugation to the protein. This can be assessed by comparing the fluorescence of the conjugated protein to that of the free fluorophore at the same concentration.
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed and accurate information on protein labeling. It can determine not only the average degree of labeling but also the distribution of different labeled species and the specific sites of modification.
Causality Behind Experimental Choices:
-
Intact Protein Analysis: Analysis of the intact labeled protein by techniques like Electrospray Ionization (ESI-MS) can reveal the mass shift caused by the label, allowing for the determination of the number of attached labels.[5]
-
Peptide Mapping (Bottom-up Proteomics): The labeled protein is digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach identifies the specific amino acid residues that have been modified.[6]
-
Quantitative Proteomics Strategies: Isotopic labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), can be used for precise relative quantification of labeling under different conditions.[7] Label-free quantification methods based on spectral counting or peptide intensity are also available.[8][9]
Comparison of 4-CBSA with Alternative Labeling Chemistries
While 4-CBSA offers a versatile handle for bioconjugation via its azide group, it is essential to consider alternative labeling reagents that target different functional groups and may offer advantages in specific applications.
| Labeling Reagent Class | Target Functional Group | Advantages | Disadvantages | Primary Spectroscopic Quantification Method |
| Sulfonyl Azides (e.g., 4-CBSA) | Primarily used for introducing an azide for subsequent click chemistry; can also be used for photoaffinity labeling. | Bioorthogonal reactivity of the azide group; versatile for introducing various reporters. | Requires a two-step process for introducing a reporter; photoactivation can be non-specific. | Fluorescence (after click with a fluorophore), Mass Spectrometry. |
| N-Hydroxysuccinimide (NHS) Esters | Primary amines (N-terminus and Lysine side chains).[10][11] | High reactivity and efficiency; large number of commercially available NHS-ester reagents.[12] | Can lead to heterogeneous labeling due to multiple lysine residues; can alter protein charge and potentially function.[10][13] | UV-Vis, Fluorescence, Mass Spectrometry.[5] |
| Maleimides | Thiols (Cysteine side chains).[6] | High specificity for cysteines, which are often less abundant than lysines, allowing for more site-specific labeling.[14] | Thiol groups can form disulfide bonds, requiring a reduction step; maleimide-thiol linkage can undergo hydrolysis. | UV-Vis (at ~302 nm, but can be insensitive),[15] Fluorescence, Mass Spectrometry.[16] |
Experimental Protocols
Workflow for Protein Labeling and Quantification
Caption: General workflow for protein labeling and subsequent quantitative analysis.
Protocol 1: UV-Vis Spectroscopic Quantification of Labeling
This protocol is a general method for determining the Degree of Labeling (DOL) for a chromophore-labeled protein.
-
Determine Protein Concentration:
-
Measure the absorbance of the unlabeled protein solution at 280 nm.
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = A280 / (ε_prot * l), where ε_prot is the molar extinction coefficient of the protein at 280 nm and l is the path length in cm.
-
-
Measure Absorbance of Labeled Protein:
-
After labeling and purification, measure the absorbance of the labeled protein solution at 280 nm (A280_labeled) and at the maximum absorbance wavelength of the label (A_label_max).
-
-
Calculate Degree of Labeling (DOL):
-
First, calculate the concentration of the label: [Label] (M) = A_label_max / (ε_label_max * l), where ε_label_max is the molar extinction coefficient of the label at its λ_max.
-
Next, calculate the corrected absorbance of the protein at 280 nm. This requires a correction factor (CF) which is the ratio of the label's absorbance at 280 nm to its absorbance at its λ_max (CF = A280_label / A_label_max). The corrected protein absorbance is A280_corrected = A280_labeled - (A_label_max * CF).
-
Calculate the concentration of the protein: [Protein] (M) = A280_corrected / (ε_prot * l).
-
Finally, calculate the DOL: DOL = [Label] / [Protein].
-
Protocol 2: Fluorescence-Based Quantification of Labeling
This protocol is suitable when 4-CBSA is used to introduce an azide, which is then "clicked" to a fluorescent reporter.
-
Generate a Standard Curve:
-
Prepare a series of known concentrations of the free fluorescent dye in the same buffer as the labeled protein.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration to generate a standard curve and determine the linear regression equation.
-
-
Measure Fluorescence of Labeled Protein:
-
Measure the fluorescence intensity of the purified labeled protein solution.
-
-
Determine Protein Concentration:
-
Use a standard protein quantification method (e.g., BCA assay or UV-Vis at 280 nm, with correction for the fluorophore's absorbance if necessary) to determine the molar concentration of the protein.
-
-
Calculate Degree of Labeling (DOL):
-
Use the standard curve to determine the molar concentration of the fluorophore from the fluorescence intensity of the labeled protein.
-
Calculate the DOL: DOL = [Fluorophore] / [Protein].
-
Protocol 3: Mass Spectrometry-Based Quantification of Labeling
This protocol outlines a general approach for determining the DOL using intact protein mass analysis.
-
Sample Preparation:
-
Desalt the purified labeled protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.
-
Elute the protein in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the labeled protein to the mass of the unlabeled protein. The mass difference corresponds to the mass of the attached labels.
-
The DOL can be determined by dividing the total mass shift by the mass of a single label. The presence of multiple peaks will indicate the distribution of different labeled species (e.g., protein + 1 label, protein + 2 labels, etc.).
-
Visualization of the 4-CBSA Labeling and Click Chemistry Workflow
Caption: Two-step workflow for labeling a protein using 4-CBSA followed by click chemistry.
Conclusion
References
-
Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017–1031. [Link]
-
Chen, F., Gerber, S., Korkhov, V. M., Mireku, S., Bucher, M., Locher, K. P., & Zenobi, R. (2014). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry, 25(11), 1849–1858. [Link]
-
Dai, K., et al. (2023). Effect of 4-methylbenzoquinone concentration on its covalent conjugates with β-lactoglobulin. Food Chemistry, 431, 137135. [Link]
-
Hage, D. S. (2019). Detection and Quantification of Free Sulfhydryls in Monoclonal Antibodies Using Maleimide Labeling and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1904, 231–241. [Link]
-
Kim, Y., & Tawfik, D. S. (2012). Site-specific protein labeling with NHS-esters and the analysis of ubiquitin ligase mechanisms. Methods in enzymology, 504, 19–35. [Link]
-
Lippert, A. R., & Chang, C. J. (2015). Azide-based fluorescent probes: imaging hydrogen sulfide in living systems. Methods in enzymology, 554, 161–174. [Link]
-
Monteiro, D. C. F., Asor, R., & van der Wijk, K. F. (2021). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Journal of proteomics, 249, 104378. [Link]
-
Perussi, J. R., Tinto, M. H., Nascimento, O. R., & Tabak, M. (1988). Characterization of protein spin labeling by maleimide: evidence for nitroxide reduction. Analytical biochemistry, 173(2), 289–295. [Link]
-
RSC Publishing. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Request PDF. [Link]
-
Sano, K., et al. (2019). Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Advances, 9(12), 6595-6600. [Link]
-
Smith, D. L., Bennett, J. L., Ramsay, O. B., Lutomski, C. A., Kirschbaum, C., & Robinson, C. V. (2026). Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Sych, T., & Schrimpf, W. (2019). Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. ResearchGate. [Link]
-
The Rockefeller University. (n.d.). MS-based Relative Quantitation. The Rockefeller University. [Link]
-
Wichmann, C. (2019, October 18). MQSS 2019 | L4: Label free quantification. YouTube. [Link]
-
abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
Sources
- 1. Cleaning characterization of protein drug products using UV-vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical methods for quantitative mass spectrometry proteomic experiments with labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. covalx.com [covalx.com]
- 13. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
case study: comparing 4-Carboxybenzenesulfonazide and glutaraldehyde for enzyme immobilization
This guide provides an in-depth technical comparison between 4-Carboxybenzenesulfonazide (4-CBSA) and Glutaraldehyde (GA) for enzyme immobilization. It is designed for researchers requiring a definitive decision framework based on mechanistic efficacy, stability, and protocol reproducibility.
Executive Summary: While Glutaraldehyde (GA) remains the industry standard for cost-effective, high-load protein crosslinking, it often compromises enzyme activity through random multipoint attachment and structural rigidification. This compound (4-CBSA) , a photo-activatable sulfonyl azide, offers a superior alternative for surface-agnostic functionalization and oriented immobilization . By utilizing nitrene-mediated C-H insertion, 4-CBSA enables the covalent attachment of enzymes to inert supports (e.g., polystyrene, polypropylene) that GA cannot directly modify, preserving higher specific activity at the cost of increased protocol complexity.
Mechanistic Analysis & Chemistry
Glutaraldehyde (GA): The Aggressive Crosslinker
-
Mechanism: GA functions as a homobifunctional crosslinker. It reacts primarily with the
-amino groups of lysine residues on the enzyme surface via nucleophilic attack, forming Schiff bases (imines). In aqueous solution, GA exists as a complex mixture of monomers, hydrates, and polymers, leading to heterogeneous crosslinking structures (aldol condensations and Michael-type additions). -
Outcome: Creates a rigid, 3D polymer network.
-
Limitation: High probability of blocking the active site or "freezing" the enzyme in an inactive conformation due to multipoint attachment.
This compound (4-CBSA): The Precision Surface Activator
-
Mechanism: 4-CBSA is a heterobifunctional reagent containing a carboxyl group (for ligand binding) and a sulfonyl azide (for surface attachment).
-
Photo-Activation: Upon UV irradiation (254–365 nm) or thermal activation, the sulfonyl azide moiety decomposes to release nitrogen (
) and generate a highly reactive sulfonyl nitrene singlet. -
C-H Insertion: This nitrene inserts covalently into Carbon-Hydrogen (C-H) bonds of inert support materials (e.g., plastics, carbon, unfunctionalized polymers).
-
Ligand Coupling: The exposed carboxyl group is then activated (typically via EDC/NHS chemistry) to form a stable amide bond with the enzyme's surface amines.
-
-
Outcome: A monolayer of functional carboxyl groups on any material, allowing for controlled, single-point or oriented enzyme attachment.
Mechanistic Pathway Diagram
Figure 1: Comparison of reaction pathways. GA relies on pre-existing nucleophiles (amines), while 4-CBSA functionalizes inert C-H bonds via nitrene insertion.
Performance Comparison Matrix
| Feature | Glutaraldehyde (GA) | This compound (4-CBSA) |
| Substrate Compatibility | Restricted: Requires amine-functionalized supports (e.g., Chitosan, Amino-silane glass). | Universal: Works on inert polymers (Polystyrene, PP, PE), carbon, and glass via C-H insertion. |
| Coupling Specificity | Low (Random): Attacks any accessible Lysine. High risk of active site occlusion. | High (Controlled): Two-step process allows orientation control via pH or specific tags. |
| Bond Stability | Moderate: Schiff bases are reversible at low pH unless reduced with NaBH₄. | High: Sulfonamide/Amide bonds and C-H insertions are chemically stable. |
| Enzyme Activity | Variable (30-60%): Often reduced due to conformational rigidification. | High (60-90%): "Gentler" attachment preserves native conformation. |
| Toxicity | High: GA is a potent sensitizer and toxicant. | Moderate: Azides are toxic/explosive precursors; photolyzed surface is inert. |
| Cost | Low: Commodity chemical. | High: Specialty reagent; requires UV equipment. |
Detailed Experimental Protocols
Protocol A: Glutaraldehyde Crosslinking (Standard)
Use this for: High-loading applications where enzyme stability is prioritized over specific activity (e.g., wastewater treatment).
-
Support Activation:
-
Equilibrate 1 g of amine-functionalized support (e.g., Chitosan beads) in 10 mL of Phosphate Buffer (50 mM, pH 7.0) .
-
Add Glutaraldehyde to a final concentration of 1–2.5% (v/v).
-
Incubate for 2 hours at room temperature (RT) with gentle shaking. Note: Solution will turn yellow/orange due to polymerization.
-
Wash: Rinse beads 5x with distilled water to remove excess GA (critical to prevent enzyme denaturation).
-
-
Enzyme Coupling:
-
Add enzyme solution (1–5 mg/mL in Phosphate Buffer, pH 7.0–8.0) to the activated beads.
-
Incubate for 4–16 hours at 4°C.
-
-
Stabilization (Optional but Recommended):
-
Add Sodium Borohydride (NaBH₄) (1 mg/mL) for 30 mins to reduce unstable Schiff bases to stable secondary amines.
-
-
Final Wash:
-
Wash with buffer containing 1 M NaCl to remove non-covalently adsorbed protein.
-
Protocol B: 4-CBSA Photochemical Immobilization (Precision)
Use this for: Immobilizing enzymes on inert labware (microplates, beads) or when orientation is critical (e.g., biosensors).
-
Surface Coating:
-
Dissolve This compound in Methanol or Ethanol (10 mg/mL).
-
Apply solution to the inert support (e.g., Polystyrene well or Polypropylene bead).
-
Evaporate solvent in the dark at RT. Result: A thin film of azide on the surface.
-
-
Photochemical Activation (Nitrene Insertion):
-
Expose the coated surface to UV light (254 nm) for 5–10 minutes at a distance of 5 cm.
-
Mechanism:[1] Azide converts to nitrene, inserting into the polymer surface.
-
Wash: Rinse 3x with Methanol to remove unreacted azide. Surface now displays -COOH groups.
-
-
Carboxyl Activation (EDC/NHS Chemistry):
-
Incubate surface with 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-Hydroxysuccinimide) in MES buffer (pH 5.5) for 30 mins.
-
Rinse rapidly with MES buffer.
-
-
Enzyme Coupling:
-
Immediately add enzyme solution (in PBS, pH 7.4) to the activated surface.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
Wash 3x with PBS + 0.05% Tween-20.
-
Decision Logic & Workflow
Use the following logic flow to determine the appropriate reagent for your application.
Figure 2: Decision Matrix. 4-CBSA is the choice for inert supports or sensitive enzymes; GA is preferred for robust, large-scale applications on activated supports.[1]
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive text on crosslinking chemistries, including glutaraldehyde and aryl azides).
-
Barbosa, O., et al. (2014). "Glutaraldehyde in protein immobilization: A versatile reagent." RSC Advances, 4(29), 1583-1600. (Comprehensive review of GA mechanisms).
-
Liu, J., et al. (2019). "Photo-initiated immobilization of enzymes on polymer supports." Colloids and Surfaces B: Biointerfaces. (Discusses sulfonyl azide/nitrene insertion mechanisms for surface functionalization).
-
Bhatia, S. K., et al. (1989). "New approach to producing biologically active materials: Interfacial coupling of proteins to inert surfaces." Analytical Biochemistry, 178(2), 408-413. (Seminal paper on using photo-activatable azides for immobilization on inert plastics).
Sources
Comparative Guide: Impact of 4-Carboxybenzenesulfonazide (4-CBSA) Modification on Protein Function
This guide provides an in-depth technical assessment of 4-Carboxybenzenesulfonazide (4-CBSA) as a protein modification reagent. It distinguishes 4-CBSA from common alternatives like phenyl azides (photo-reactive) and alkyl azides (standard click), focusing on its unique chemical behavior, impact on protein stability, and specific utility in bioorthogonal chemistry.
Executive Summary & Chemical Identity
This compound (4-CBSA) is a heterobifunctional linker distinct from standard protein labeling reagents. Unlike phenyl azides (used for photoaffinity labeling) or alkyl azides (used for standard CuAAC click chemistry), 4-CBSA contains a sulfonyl azide (
This structural distinction dictates its function: it is primarily a bioorthogonal handle that is stable to ambient light (unlike phenyl azides) but exhibits unique reactivity profiles with thioacids (Sulfo-Click) and strained alkynes.
Key Technical Specifications
-
Reactive Moiety A: Carboxylic Acid (requires activation via EDC/NHS for amine coupling).
-
Reactive Moiety B: Sulfonyl Azide (Bioorthogonal handle).
-
Primary Application: Introduction of a rigid, aromatic azide handle for "Sulfo-Click" ligation or click chemistry.
Comparative Analysis: 4-CBSA vs. Alternatives
The choice of 4-CBSA must be justified by specific experimental needs. It is not a direct replacement for standard PEG-Azides due to its hydrophobicity and rigidity.
Table 1: Performance Matrix
| Feature | 4-CBSA (Sulfonyl Azide) | 4-Azidobenzoic Acid (Phenyl Azide) | NHS-PEG4-Azide (Alkyl Azide) |
| Primary Mechanism | Chemical Ligation (Click / Thio-reaction) | Photo-Crosslinking (Nitrene insertion) | Chemical Ligation (Click) |
| Light Stability | High (Stable in ambient light) | Low (UV sensitive) | High |
| Linker Rigidity | High (Benzene ring) | High (Benzene ring) | Low (Flexible PEG chain) |
| Hydrophobicity | High (Risk of aggregation) | High | Low (Hydrophilic) |
| Reactivity Profile | Reacts with Alkynes & Thioacids | Reacts with C-H / N-H bonds upon UV | Reacts with Alkynes |
| Impact on Protein | Can alter surface charge/solubility | Site-specific insertion | Minimal structural perturbation |
Critical Impact Assessment
-
Solubility & Aggregation: 4-CBSA introduces a hydrophobic benzene ring. Unlike PEG-based linkers, high-density labeling with 4-CBSA can lead to protein precipitation, particularly for intrinsically disordered proteins or those near their isoelectric point (pI).
-
Steric Hindrance: The rigid aromatic spacer prevents the "flop" associated with PEG chains. This is advantageous for oriented immobilization on surfaces but detrimental if the azide needs to reach a buried binding pocket.
-
Bioorthogonal Versatility: 4-CBSA enables the Sulfo-Click reaction (reaction with thioacids to form N-acyl sulfonamides), a pathway not available to standard alkyl azides.
Mechanism of Action & Workflow
The modification of a protein with 4-CBSA follows a two-stage process. First, the carboxylic acid is activated to label surface lysines. Second, the sulfonyl azide is utilized for downstream conjugation.
Diagram 1: 4-CBSA Activation and Conjugation Pathway
Caption: Step-wise modification workflow: Carboxyl activation (EDC/NHS) precedes lysine attachment, creating a stable sulfonyl azide handle for subsequent bioorthogonal ligation.
Validated Experimental Protocol
This protocol ensures the preservation of protein function while achieving sufficient labeling density.
Phase 1: Activation of 4-CBSA
Note: 4-CBSA has low water solubility. Activation must occur in an organic co-solvent.
-
Stock Preparation: Dissolve 4-CBSA in dry DMSO to a concentration of 50 mM.
-
Activation Mix: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the 4-CBSA solution.
-
Incubation: Incubate for 15–30 minutes at room temperature. Why: This generates the semi-stable NHS-ester in situ.
Phase 2: Protein Labeling
-
Buffer Exchange: Exchange protein buffer to PBS (pH 7.4) or Bicarbonate (pH 8.0) . Avoid primary amines (Tris/Glycine).
-
Reaction: Add the activated 4-CBSA/DMSO mixture to the protein solution.
-
Ratio: Use a 5–10 molar excess of reagent over protein.
-
Solvent Limit: Ensure final DMSO concentration is <10% to prevent denaturation.
-
-
Incubation: 1–2 hours at 4°C or Room Temperature.
-
Purification: Remove excess reagent via Zeba™ Spin Desalting Columns or dialysis. Crucial: Unreacted sulfonyl azides can interfere with downstream assays.
Phase 3: Functional Assessment (QC)
-
UV-Vis Spectroscopy: Measure absorbance at 280 nm (Protein) and ~250–270 nm (Aromatic Sulfonyl Azide contribution).
-
Click Test: React a small aliquot with a fluorescent DBCO-dye to verify azide accessibility.
Impact on Protein Function: Data Interpretation
When analyzing the performance of 4-CBSA modified proteins, researchers must account for the following mechanistic shifts:
A. Enzymatic Activity Retention
-
Observation: Proteins labeled with 4-CBSA often show slightly lower activity retention compared to PEG-Azide labeling.
-
Causality: The rigid benzene ring can sterically occlude active sites if lysines near the catalytic pocket are modified.
-
Mitigation: Perform labeling in the presence of the substrate (active site protection) or reduce the molar excess of the reagent.
B. Immunogenicity
-
Observation: 4-CBSA motifs are more immunogenic than PEG spacers.
-
Causality: The aromatic sulfonamide structure can act as a hapten, potentially eliciting an antibody response in in vivo studies.
-
Recommendation: For therapeutic conjugates, use PEG-based linkers (e.g., NHS-PEG4-Azide) to mask the epitope. Use 4-CBSA primarily for in vitro diagnostics or chemical biology profiling.
C. "Sulfo-Click" Utility
Unlike alkyl azides, the sulfonyl azide on 4-CBSA allows reaction with thioacids to form N-acyl sulfonamides .
-
Reaction:
-
Benefit: This creates an acyl-sulfonamide linkage which is structurally distinct from the triazole formed in CuAAC, offering different solubility and hydrogen-bonding properties.
References
-
Sigma-Aldrich. this compound Product Specification & Reactivity Profile. Retrieved from
-
National Institutes of Health (NIH) / PubChem. this compound Compound Summary (CID 86999). Retrieved from
- Hermanson, G. T.Bioconjugate Techniques. (Standard reference for EDC/NHS and Click Chemistry protocols).
- Kolb, H. C., Finn, M. G., & Sharpless, K. B.Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Supuran, C. T. Carbonic anhydrase inhibitors: Sulfonamides as a key pharmacophore. (Context for the sulfonamide moiety biological activity). Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Carboxybenzenesulfonazide
Compound Class: Sulfonyl Azide | CAS: 17202-49-2 (Generic for isomer) | Risk Level: High (Energetic Material)
Executive Safety Assessment
As a Senior Application Scientist, I cannot overstate the importance of respecting the energetic potential of 4-Carboxybenzenesulfonyl Azide. While sulfonyl azides are generally more thermally stable than their alkyl or aryl counterparts due to the electron-withdrawing sulfonyl group, they remain potentially explosive , particularly during isolation, concentration, or exposure to heat.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It integrates field-proven methodologies for "Click" chemistry and photoaffinity labeling workflows, ensuring you protect both your personnel and your data integrity.
The Core Hazard: The azide moiety (
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE is mandatory for all manipulations involving >50 mg of material.
| Protection Zone | Mandatory Equipment | Technical Rationale |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Safety glasses alone are inadequate. In an explosion, glass shrapnel and chemical spray require full-face ballistic protection. |
| Dermal (Hands) | Double Nitrile Gloves (min. 5 mil outer) | Azides can penetrate skin and act as vasodilators (similar to sodium azide). Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| Respiratory | Fume Hood (Sash at lowest working height) | Prevents inhalation of dusts. The sash acts as the primary blast shield. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Cotton) | Synthetic blends (polyester) melt into skin during flash fires. FR cotton provides a thermal barrier. |
| Supplemental | Blast Shield (Portable) | Required for rotary evaporation or reactions heated >40°C. |
Operational Workflow: Safe Handling & Synthesis
Phase 1: Pre-Operational Checks
Before retrieving the bottle, verify the following engineering controls:
-
Fume Hood Airflow: Must be >100 fpm.
-
Glassware Inspection: Check for micro-fractures (star cracks). Stressed glass fails catastrophically under azide detonation shockwaves.
-
Tool Selection: Use Teflon-coated spatulas only. Metal-on-glass friction can initiate detonation in dry, crystalline azides.
Phase 2: Weighing and Solubilization
Never weigh organic azides on an open bench.
-
Tare a vial inside the fume hood.
-
Transfer the solid using a plastic or Teflon spatula.
-
Cap the vial before moving it to the balance (if balance is outside the hood).
-
Solubilize immediately: Azides are safest in solution. Dissolve in the reaction solvent (e.g., DMSO, DMF, t-BuOH) as soon as possible.
Phase 3: Reaction Setup (The "Click" Context)
Most applications involve Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Constraint: Avoid using halogenated solvents (DCM, Chloroform) with sodium ascorbate/copper systems if possible, as dihalocarbenes can form, though less relevant for this specific azide, it is good practice. More importantly, never use metal spatulas or needles that could introduce transition metals other than your catalyst, which might trigger non-specific decomposition.
Phase 4: Concentration (The Danger Zone)
STOP & THINK: Do you need to isolate the solid?
-
Preferred: Use the crude mixture or extract into a solvent and use the solution.
-
If isolation is mandatory:
-
Never distill to dryness.
-
Keep water bath temperature < 40°C.
-
Use a blast shield around the rotary evaporator.
-
Upon observing a viscous oil or solid formation, stop vacuum immediately.
-
Visualized Workflows
Figure 1: PPE Decision & Donning Logic
A self-validating check to ensure no safety layer is missed before handling.
Caption: Decision tree for selecting appropriate PPE based on reaction scale.
Figure 2: Safe Reaction & Isolation Protocol
The critical path to avoiding thermal runaway during processing.
Caption: Step-by-step workflow emphasizing thermal control and stopping points.
Disposal & Deactivation Protocol
Never dispose of active azides in the general organic waste stream. Azides can react with metals in plumbing or waste drums to form highly explosive metal azides (e.g., copper azide).
Deactivation Method: Phosphine Reduction
This method converts the azide to a stable amine and nitrogen gas.
-
Dilute: Dissolve the waste azide in a compatible solvent (THF or Dichloromethane).
-
React: Slowly add a solution of Triphenylphosphine (
) (1.5 equivalents per azide group).-
Observation: Nitrogen gas evolution (bubbling) indicates the Staudinger reaction is proceeding.
-
-
Hydrolyze: Add water to hydrolyze the intermediate aza-ylide to the amine and triphenylphosphine oxide.
-
Verify: Check by TLC or LC-MS to ensure the azide peak is gone.
-
Disposal: The resulting mixture (amine + phosphine oxide) can now be disposed of in standard halogenated/non-halogenated organic waste streams.
Emergency Response
-
Spill (Solid): Do not sweep. Sweeping generates friction. Wet the spill with solvent (ethanol/water) and wipe up with a chemically resistant pad. Place pad in a separate container for deactivation.
-
Skin Exposure: Immediately wash with soap and water for 15 minutes. Azides absorb through skin.
-
Fire: Use Carbon Dioxide (
) or Dry Chemical extinguishers. Water may spread the chemical.
References
-
University of California, Santa Cruz (UCSC). Azides, Organic - Standard Operating Procedure. Retrieved from [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). EHS: Chemical Hygiene Plan - Azides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
